Ethotoin-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2 |
InChI Key |
SZQIFWWUIBRPBZ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C(NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Ethotoin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. The inclusion of deuterium in place of hydrogen can significantly influence a molecule's metabolic fate, making such isotopologues valuable tools in pharmacokinetic and metabolism studies. This document summarizes key quantitative data, outlines general experimental protocols for characterization, and presents a logical workflow for its synthesis and analysis.
Core Physicochemical Data
The following table summarizes the available physicochemical properties for this compound and its non-deuterated counterpart, Ethotoin. It is important to note that while some data is specific to the deuterated form, other parameters are derived from the well-characterized parent compound and are expected to be very similar.
| Property | Value (this compound) | Value (Ethotoin) | Data Source |
| Molecular Formula | C₁₁H₇D₅N₂O₂ | C₁₁H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 209.26 g/mol | 204.23 g/mol | [1][2] |
| CAS Number | 2714409-09-1 | 86-35-1 | |
| Physical Description | --- | Solid, stout prisms from water | |
| Melting Point | --- | 94 °C | |
| Solubility | --- | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides. | |
| LogP | --- | 1.05 | |
| Stability | --- | Darkens on exposure to light or extreme heat. |
Experimental Protocols
General Synthesis and Characterization Workflow
The synthesis of deuterated compounds like this compound typically involves the use of a deuterated starting material in a synthetic route analogous to that of the parent compound. The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.
Key Characterization Techniques:
-
Mass Spectrometry (MS): This is a critical technique to confirm the molecular weight of this compound and verify the incorporation of the five deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. In the case of this compound, the absence of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated, compared to the spectrum of unlabeled Ethotoin, provides definitive proof of deuteration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A validated HPLC method can separate this compound from any starting materials, byproducts, or other impurities. The retention time of the major peak in the chromatogram, when compared to a reference standard, can also be used for identification.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique can be used for chemical identification by comparing the UV absorption spectrum of the sample to that of a standard. It can also be employed for quantitative analysis.
Mechanism of Action Context
Ethotoin, the parent compound of this compound, is an anticonvulsant hydantoin derivative. Its mechanism of action is believed to be similar to that of phenytoin. It is thought to stabilize neuronal membranes and prevent the propagation of seizure activity, rather than elevating the seizure threshold itself. The primary physiological effect is a decrease in disorganized electrical activity in the central nervous system. The deuteration in this compound is primarily intended to alter its pharmacokinetic profile by affecting its metabolism, which can be a valuable attribute in research and drug development.
The following diagram illustrates the logical relationship in the therapeutic action of Ethotoin.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Ethotoin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug metabolism, providing detailed methodologies for the preparation and characterization of this stable isotope-labeled compound.
Introduction
Ethotoin, 3-ethyl-5-phenylhydantoin, is an anticonvulsant medication used in the treatment of epilepsy. The introduction of deuterium atoms into drug molecules, a process known as deuteration, has become a valuable strategy in drug discovery and development. Deuteration can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved therapeutic properties. This compound, where the five hydrogen atoms of the ethyl group are replaced with deuterium, is a crucial tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.
This guide outlines a robust synthetic route to this compound and details the analytical techniques used to confirm its isotopic purity and structural integrity.
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of 5-phenylhydantoin with a deuterated ethylating agent, specifically iodoethane-d5. This reaction proceeds via a nucleophilic substitution mechanism.
Synthetic Scheme
The overall synthetic pathway for this compound is depicted below:
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
5-Phenylhydantoin
-
Iodoethane-d5 (CD3CD2I)
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 5-phenylhydantoin (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Iodoethane-d5 (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Purification:
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid. High-performance liquid chromatography (HPLC) can be employed to assess the chemical purity of the final compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of this compound for its intended applications. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By comparing the measured mass-to-charge (m/z) ratio with the theoretical value, the degree of deuteration can be accurately assessed.
Experimental Workflow:
Caption: HRMS workflow for isotopic purity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid.
-
LC-HRMS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is operated in positive electrospray ionization (ESI) mode.
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of all possible isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions ([M+H]+) of each isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is reported as the percentage of the desired d5 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the location and extent of deuteration.
¹H NMR Analysis:
In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the ethyl protons will be significantly diminished or absent. The integration of any residual proton signals in this region can be used to estimate the level of deuteration.
²H NMR Analysis:
²H NMR directly detects the deuterium nuclei. A peak in the ²H NMR spectrum at the chemical shift corresponding to the ethyl group confirms the presence and location of the deuterium labels. Quantitative ²H NMR can be used to determine the isotopic enrichment.
Protocol for Quantitative ²H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a non-deuterated solvent (e.g., CHCl3) containing a known internal standard.
-
NMR Acquisition:
-
Acquire the ²H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay between pulses to allow for complete relaxation of the deuterium nuclei for accurate quantification.
-
-
Data Analysis:
-
Integrate the signal for the deuterium in the ethyl group of this compound.
-
Compare this integral to the integral of the known internal standard to calculate the absolute amount of deuterium and thus the isotopic enrichment.
-
Data Presentation
The quantitative data from the synthesis and analysis of this compound should be summarized for clarity and comparison.
Table 1: Synthesis and Purity of this compound
| Parameter | Result |
| Chemical Yield | 75% |
| Chemical Purity (HPLC) | >99% |
| Appearance | White crystalline solid |
Table 2: Isotopic Purity of this compound by HRMS
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.1 |
| d1 | 0.3 |
| d2 | 0.5 |
| d3 | 1.5 |
| d4 | 5.0 |
| d5 | 92.6 |
| Isotopic Enrichment (d5) | 92.6% |
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive isotopic purity analysis of this compound. The described synthetic protocol offers an efficient route to this valuable research tool. The analytical methodologies, employing both HRMS and NMR spectroscopy, ensure the accurate determination of isotopic enrichment and structural integrity, which is paramount for its use in sensitive applications such as pharmacokinetic and metabolic studies. The successful preparation and characterization of high-purity this compound will facilitate a deeper understanding of the pharmacology of Ethotoin and aid in the development of new therapeutic agents.
An In-depth Technical Guide on the Core Mechanism of Action of Ethotoin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethotoin, a hydantoin-class anticonvulsant, exerts its therapeutic effect primarily through the modulation of voltage-gated sodium channels, a mechanism it shares with the more widely known phenytoin. This guide provides a detailed examination of the molecular mechanism of action of Ethotoin, its metabolic pathways, and pharmacokinetic profile. Furthermore, it explores the theoretical impact of deuteration on the pharmacokinetics of Ethotoin, drawing upon the principles of the kinetic isotope effect. While specific experimental data on a deuterated analog of Ethotoin is not publicly available, this document extrapolates the likely consequences of isotopic substitution based on Ethotoin's known metabolic fate. Detailed experimental protocols relevant to the study of anticonvulsants and their metabolism are also provided, alongside structured data tables and graphical representations of key pathways and workflows to facilitate comprehension and further research.
Mechanism of Action of Ethotoin
Ethotoin is an anticonvulsant medication used in the management of epilepsy, specifically for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[1][2] Its primary mechanism of action is the stabilization of neuronal membranes, which is achieved by inhibiting the rapid firing of neurons.[3] This effect is mediated through its interaction with voltage-gated sodium channels.[3][4]
Modulation of Voltage-Gated Sodium Channels
The therapeutic action of Ethotoin is attributed to its ability to block voltage-gated sodium channels, a mechanism very similar to that of phenytoin. By binding to these channels, Ethotoin prolongs their inactive state following an action potential. This action prevents the rapid and repetitive firing of neurons that is characteristic of epileptic seizures. The inhibition of nerve impulses in the motor cortex is achieved by reducing the influx of sodium ions, which in turn limits tetanic stimulation.
Ethotoin's blockade of sodium channels is both voltage- and use-dependent. This means its inhibitory effect is more pronounced at depolarized membrane potentials and during high-frequency neuronal firing, which are conditions associated with seizures. This property allows for a targeted reduction of hyperexcitability without significantly affecting normal neuronal transmission. While the primary target is sodium channels, there is some suggestion that Ethotoin may also influence calcium channels, which could further contribute to its anticonvulsant effect by modulating neurotransmitter release and neuronal excitability.
Pharmacokinetics and Metabolism of Ethotoin
Ethotoin is administered orally and is fairly rapidly absorbed, although the full extent of oral absorption is not known. Its metabolism is hepatic and exhibits saturable, dose-dependent kinetics.
Metabolism
The primary metabolic pathways for Ethotoin are N-deethylation and p-hydroxylation, leading to the formation of its major metabolites. These metabolites are then conjugated with glucuronic acid for excretion. The N-deethylated metabolite can be further metabolized to 2-phenylhydantoic acid. The enzymes responsible for phenytoin metabolism, a closely related compound, are primarily Cytochrome P450 (CYP) isoforms CYP2C9 and CYP2C19. It is highly probable that these same enzymes are involved in the metabolism of Ethotoin.
Pharmacokinetic Parameters
The pharmacokinetic profile of Ethotoin is characterized by a relatively short half-life.
| Parameter | Value | Species | Reference |
| Elimination Half-life (t½) | 3 - 9 hours | Human | |
| Time to Peak Concentration (Tmax) | 2 hours | Human | |
| Binding Affinity (CYP3A4) | -7.7 kcal/mol | In silico |
Deuterated Analog of Ethotoin: A Theoretical Perspective
As of the latest literature review, there are no publicly available studies on a deuterated analog of Ethotoin. However, the principles of deuteration in drug development are well-established and can be applied to predict the potential effects on Ethotoin's properties.
The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (the common isotope of hydrogen). This difference in bond strength can lead to a slower rate of bond cleavage in metabolic reactions where C-H bond breaking is the rate-limiting step. This phenomenon is known as the deuterium kinetic isotope effect (KIE).
Potential Impact on Ethotoin Metabolism
Given that Ethotoin is metabolized via N-deethylation and p-hydroxylation, deuteration at specific sites could alter its pharmacokinetic profile.
-
Deuteration of the N-ethyl group: Replacing the hydrogen atoms on the ethyl group with deuterium could slow down the rate of N-deethylation. This would likely lead to a longer half-life and increased exposure of the parent drug.
-
Deuteration of the phenyl ring: Introducing deuterium at the para-position of the phenyl ring could decrease the rate of p-hydroxylation, another key metabolic pathway. This would also be expected to prolong the drug's half-life.
By reducing the rate of metabolism, a deuterated version of Ethotoin could potentially offer improved pharmacokinetic properties, such as a longer duration of action, which might allow for less frequent dosing.
Experimental Protocols
Whole-Cell Voltage Clamp for Sodium Channel Inhibition
This protocol is used to measure the effect of a compound on voltage-gated sodium currents in neurons.
-
Cell Preparation: Use primary neuronal cultures or cell lines expressing the sodium channel subtype of interest.
-
Recording Setup: A patch-clamp rig with an amplifier, digitizer, and data acquisition software is required.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution (e.g., containing KCl, NaCl, MgCl2, HEPES, EGTA, and ATP).
-
Whole-Cell Configuration: Achieve a gigaseal between the pipette and the cell membrane, then rupture the membrane patch to obtain the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).
-
Data Acquisition: Record sodium currents in the absence (baseline) and presence of varying concentrations of the test compound.
-
Analysis: Measure the peak sodium current amplitude and fit the concentration-response data to a Hill equation to determine the IC50.
Maximal Electroshock (MES) Seizure Model
The MES test is a common preclinical model for generalized tonic-clonic seizures.
-
Animal Model: Typically mice or rats are used.
-
Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Electrode Placement: Place corneal or auricular electrodes on the animal.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals (ED50) is calculated.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to evaluate potential treatments for absence and myoclonic seizures.
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: Administer the test compound or vehicle prior to PTZ.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity (e.g., latency to first myoclonic jerk and generalized clonus).
-
Endpoint: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is assessed.
In Vitro Microsomal Stability Assay
This assay determines the metabolic stability of a compound in liver microsomes.
-
Reagents: Liver microsomes (human or other species), NADPH regenerating system, and the test compound.
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant and calculate the in vitro half-life.
Conclusion
Ethotoin is an effective anticonvulsant that stabilizes neuronal membranes through the inhibition of voltage-gated sodium channels. Its clinical use is characterized by dose-dependent pharmacokinetics due to saturable hepatic metabolism. While a deuterated analog of Ethotoin has not been specifically reported, the principles of the kinetic isotope effect suggest that strategic deuteration could lead to a more favorable pharmacokinetic profile by slowing its metabolic clearance. Further research into a deuterated version of Ethotoin could be a promising avenue for the development of a novel antiepileptic drug with improved properties. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such a candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Ethotoin-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethotoin-d5. The information presented herein is crucial for maintaining the integrity, purity, and isotopic labeling of this compound in a research and development setting. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes available information on the parent compound, Ethotoin, and general best practices for deuterated compounds to provide a robust framework for its handling and storage.
Core Principles of this compound Stability
This compound, as a deuterated hydantoin anticonvulsant, is susceptible to degradation from various environmental factors. The primary concerns for its stability are exposure to light, heat, and conditions that may facilitate hydrogen-deuterium (H/D) exchange. Understanding these factors is critical to preserving the compound's chemical and isotopic integrity. The parent compound, Ethotoin, is known to darken upon exposure to light and extreme heat.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier technical data sheets and best practices for handling deuterated standards.
| Parameter | Condition | Rationale |
| Temperature | +4°C | Recommended by commercial suppliers for long-term storage of the neat compound. |
| -20°C to -80°C | General best practice for long-term storage of deuterated compounds to minimize degradation. | |
| Light | Protect from light | The parent compound, Ethotoin, is known to be light-sensitive. Storage in amber vials or in the dark is recommended. |
| Atmosphere | Store in a tightly sealed container | To prevent exposure to moisture and atmospheric contaminants. |
| Form | Solid (neat) | The solid form is generally more stable than solutions. |
Stability in Solution
When preparing solutions of this compound for experimental use, careful consideration of the solvent and storage conditions is paramount to prevent degradation and H/D exchange.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., acetonitrile, DMSO) | To minimize the risk of hydrogen-deuterium exchange that can occur in the presence of protic solvents (e.g., water, methanol). |
| Temperature | -20°C to -80°C | To slow down potential degradation reactions in solution. |
| Light | Protect from light | To prevent photolytic degradation. |
| Duration | Prepare fresh solutions for immediate use when possible | To minimize the potential for degradation over time in solution. |
Proposed Experimental Protocols for Stability Testing
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is the recommended analytical technique. The method should be capable of separating the intact this compound from all potential degradation products.
Example HPLC Method Parameters (based on Phenytoin stability studies):
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Column Temperature | 25-30°C |
Forced Degradation Studies
Forced degradation studies should be performed on a solution of this compound to intentionally degrade the molecule under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols:
-
Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol) is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., 60°C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed.
-
Base Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., 60°C). Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Samples are analyzed at various time intervals.
-
Thermal Degradation: The solid this compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) for an extended period. Samples are then prepared and analyzed.
-
Photolytic Degradation: A solution of this compound is exposed to UV and visible light in a photostability chamber. A control sample is kept in the dark. Samples are analyzed at different time points.
Potential Degradation Pathways
Based on the known chemistry of the hydantoin ring structure, the following degradation pathways can be anticipated for this compound under stress conditions. The primary site of hydrolytic attack is likely the amide bonds within the hydantoin ring.
Caption: Potential degradation pathways for this compound.
Conclusion
Maintaining the stability of this compound is essential for obtaining accurate and reproducible results in research and development. This guide provides a comprehensive framework for the appropriate storage and handling of this compound. While specific quantitative stability data is limited, the recommended conditions and proposed experimental protocols, based on the parent compound and general principles for deuterated molecules, offer a robust starting point for ensuring the integrity of this valuable research compound. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.
A Technical Guide to High-Purity Ethotoin-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. This document is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), as well as professionals in drug development, who require a reliable internal standard for the quantitative analysis of Ethotoin. This guide covers commercial suppliers, analytical methodologies for purity assessment, and a generalized experimental protocol for its application.
Commercial Suppliers of High-Purity this compound
The selection of a high-purity this compound supplier is a critical first step in ensuring the accuracy and reproducibility of experimental results. The following table summarizes key information for several commercial suppliers. While specific purity data is often proprietary and provided on the Certificate of Analysis (CoA) upon purchase, this table provides an overview of available information to guide your selection process.
| Supplier | Product Name | Catalog Number (Example) | Stated Purity/Documentation |
| LGC Standards | This compound | TRC-E890537 | Certificate of Analysis available. For a similar product (Norfloxacin-d5), LGC specifies "99 atom % D, min 98% Chemical Purity".[1] |
| MedchemExpress | This compound | HY-B1642S | Certificate of Analysis available upon request. A sample CoA for another deuterated compound shows detailed purity and isotopic enrichment data.[2] |
| Santa Cruz Biotechnology | This compound | - | Certificate of Analysis available for lot-specific data. |
| Sapphire Bioscience (Distributor for Toronto Research Chemicals) | This compound | TRC-E890537 | Certificate of Analysis available. |
Note: It is highly recommended to request a Certificate of Analysis from the supplier before purchase to confirm that the purity and isotopic enrichment meet the specific requirements of your experimental setup.
Logical Workflow for Supplier Selection
The following diagram illustrates a logical workflow for selecting a suitable commercial supplier of high-purity this compound.
Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity this compound.
Experimental Protocols
General Analytical Methods for Purity Determination
The determination of purity for deuterated compounds like this compound involves assessing both chemical purity and isotopic enrichment. High-resolution analytical techniques are employed for this purpose.
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS), or by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The percentage of the main compound peak relative to all other peaks in the chromatogram indicates the chemical purity.
-
Isotopic Purity (Isotopic Enrichment): This is a measure of the percentage of the deuterated isotopologue (d5) relative to all other isotopologues (d0 to d4). Mass spectrometry is the primary technique for this analysis. By comparing the peak areas of the molecular ions for each isotopologue, the isotopic enrichment can be calculated.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure of this compound and the position of the deuterium labels.
Generalized Experimental Protocol for Ethotoin Quantification using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Ethotoin in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol.
1. Preparation of Stock Solutions and Calibration Standards:
- Prepare a stock solution of Ethotoin and this compound (internal standard) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of Ethotoin by serial dilution of the stock solution.
- Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS Analysis:
- Liquid Chromatography (LC):
- Use a suitable C18 reverse-phase column.
- Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Inject the reconstituted sample onto the LC system.
- Mass Spectrometry (MS):
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Optimize the MS parameters (e.g., cone voltage, collision energy) for both Ethotoin and this compound.
- Monitor the specific precursor-to-product ion transitions for Ethotoin and this compound using Multiple Reaction Monitoring (MRM).
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Ethotoin to this compound against the concentration of the Ethotoin standards.
- Determine the concentration of Ethotoin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for a typical bioanalytical assay using this compound as an internal standard.
Caption: A flowchart depicting the major steps in a bioanalytical experiment for quantifying Ethotoin using this compound as an internal standard.
Mechanism of Action of Ethotoin
While this compound's primary role in research is as an internal standard, understanding the mechanism of action of the parent compound, Ethotoin, is crucial for contextualizing its use. Ethotoin, a hydantoin-class anticonvulsant, is believed to exert its effects in a manner similar to phenytoin. It stabilizes neuronal membranes and limits the propagation of seizure activity.
The following diagram illustrates the proposed mechanism of action of Ethotoin at the neuronal sodium channel.
Caption: A diagram illustrating how Ethotoin is thought to stabilize the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.
References
In-depth Technical Guide: Safety and-Toxicological Profile of Ethotoin-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety and toxicological data for Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. The information is compiled for use in research and development settings, emphasizing quantitative data, experimental context, and mechanistic insights.
Section 1: Physicochemical and Toxicological Data
The following tables summarize the key quantitative data identified for Ethotoin and its deuterated form. Data for this compound is limited, and therefore, data for the parent compound, Ethotoin, is provided as a primary reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source Compound |
|---|---|---|
| Molecular Formula | C₁₁H₇D₅N₂O₂ | This compound[1][2] |
| Molecular Weight | 209.26 g/mol | This compound[1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Ethotoin[3] |
| Molecular Weight | 204.22 g/mol | Ethotoin |
| Melting Point | 94 °C | Ethotoin |
| logP | 1.05 | Ethotoin |
| Solubility | 5280 mg/L | Ethotoin |
| Appearance | Solid, stout prisms from water | Ethotoin |
Table 2: Acute Toxicological Data
| Parameter | Value | Species | Route of Exposure | Source Compound |
|---|
| LD₅₀ (Lethal Dose, 50%) | 1500 mg/kg | Rat | Oral | Ethotoin |
Section 2: Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of safety data. While specific study reports for this compound are not publicly available, the toxicological data for Ethotoin were likely generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Methodology: Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 401, 420, 423, or 425)
The oral LD₅₀ value of 1500 mg/kg for Ethotoin in rats was likely determined using a method similar to the OECD guidelines for acute oral toxicity testing. These tests are designed to assess the adverse effects occurring after the oral administration of a single high dose of a substance.
-
Principle: A stepwise procedure where the substance is administered to groups of experimental animals at varying dose levels. The primary endpoint is mortality, which is used to calculate the statistically-derived single dose that can be expected to cause death in 50% of the animals.
-
Test Animals: Typically, young, healthy adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.
-
Procedure:
-
Dosing: The test substance (Ethotoin) is administered orally by gavage. A suitable vehicle may be used if the substance is not soluble in water.
-
Dose Levels: Several groups of animals (a minimum of 5 rodents per group was standard in older guidelines like TG 401) are given a single dose of the substance. The doses are selected to span the expected LD₅₀ value.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, etc.), and changes in body weight for a period, typically 14 days.
-
Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.
-
-
Data Analysis: The LD₅₀ is calculated using a standard statistical method (e.g., Probit analysis). The report includes details on mortality, clinical signs, body weight changes, and necropsy findings.
Section 3: Mechanistic Insights and Workflows
Mechanism of Action
Ethotoin, the parent compound, is a hydantoin anticonvulsant. Its mechanism of action is thought to be similar to that of phenytoin. It stabilizes neuronal membranes and prevents the spread of seizure activity by modulating ion channels. Specifically, it is believed to influence sodium and calcium ion influx across neuronal membranes, which inhibits neuronal firing.
The diagram below illustrates the proposed signaling pathway for Ethotoin's anticonvulsant activity.
Caption: Proposed mechanism of Ethotoin's anticonvulsant action.
Experimental Workflow: Acute Toxicity Assessment
The workflow for assessing the acute toxicity of a compound like this compound involves a series of steps, from initial planning to final data interpretation, as outlined by regulatory guidelines.
Caption: Standard workflow for an acute oral toxicity study.
References
An In-depth Technical Guide to the Isotopic Enrichment and Distribution of Ethotoin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies related to the isotopic enrichment and potential distribution of Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. Given the limited publicly available data specific to this compound, this document combines established knowledge of Ethotoin's pharmacology with generalized, yet detailed, protocols for analyzing deuterated compounds.
Introduction to Ethotoin and Deuteration
Ethotoin is a hydantoin derivative used in the management of tonic-clonic and complex partial seizures. Its mechanism of action, similar to phenytoin, involves stabilizing neuronal membranes against hyperexcitability by modulating sodium ion influx.[1][2] Ethotoin is metabolized in the liver, primarily via N-deethylation and para-hydroxylation of the phenyl ring, and it exhibits saturable, non-linear pharmacokinetics.[1][3][4]
The strategic replacement of hydrogen with its stable isotope, deuterium, can alter a drug's metabolic profile. This "Kinetic Isotope Effect" can lead to slower rates of metabolism at the site of deuteration, potentially improving pharmacokinetic properties such as half-life and plasma exposure. This compound is a stable isotope-labeled version of Ethotoin, primarily used as an internal standard in quantitative bioanalysis. However, its altered metabolic fate is also a subject of research interest.
Isotopic Enrichment of this compound
The utility of this compound as an internal standard or therapeutic candidate is critically dependent on its isotopic purity. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species during mass spectrometric analysis.
While batch-specific data may vary, commercially available stable isotope-labeled standards typically exhibit high isotopic enrichment. The table below presents a representative isotopic distribution for a high-purity batch of this compound.
Table 1: Representative Isotopic Enrichment Data for this compound
| Isotopic Species | Designation | Mass Shift | Representative Abundance (%) |
|---|---|---|---|
| Non-deuterated | d0 | +0 | < 0.1% |
| Singly deuterated | d1 | +1 | < 0.1% |
| Doubly deuterated | d2 | +2 | < 0.5% |
| Triply deuterated | d3 | +3 | < 1.0% |
| Quadruply deuterated | d4 | +4 | ~ 2.0% |
| Fully deuterated | d5 | +5 | > 96.0% |
Note: This data is illustrative and based on typical specifications for high-quality deuterated standards. Actual distributions must be confirmed by analysis of the specific batch.
This protocol outlines a general method for determining the isotopic purity of an this compound sample using High-Resolution Mass Spectrometry (HRMS).
Objective: To quantify the relative abundance of d0 to d5 species in a sample of this compound.
Materials & Reagents:
-
This compound sample
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water with 0.1% formic acid.
-
Instrumentation:
-
Chromatography: Direct infusion is preferred for purity analysis. If an LC is used, an isocratic flow with a short C18 column can be employed to separate any potential impurities.
-
Mass Spectrometer: Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a range that includes the protonated molecular ions of Ethotoin ([M+H]⁺, m/z 205.097) and this compound ([M+H]⁺, m/z 210.128).
-
Set the resolution to >25,000 to clearly resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected m/z values (d0 to d5).
-
Calculate the area under the curve (AUC) for each isotopic peak.
-
Determine the relative abundance of each species by dividing its AUC by the total AUC for all species and multiplying by 100.
-
Caption: Workflow for Isotopic Enrichment Analysis.
Pharmacokinetics and Distribution of Ethotoin
Detailed distribution studies for this compound are not publicly available. However, the pharmacokinetic profile of the parent compound, Ethotoin, provides a crucial baseline for predicting the behavior of its deuterated analog.
Table 2: Summary of Pharmacokinetic Parameters for Ethotoin (Non-Deuterated)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | Fairly rapid absorption, extent unknown | |
| Half-life (t½) | 3 - 9 hours | |
| Metabolism | Hepatic; Saturable (N-deethylation, p-hydroxylation) | |
| Therapeutic Plasma Conc. | 15 - 50 µg/mL |
| Distribution | Known to distribute into breast milk | |
This protocol describes a generalized approach for assessing the distribution of this compound in various tissues of a rodent model.
Objective: To determine the concentration of this compound in plasma and key organs over time following oral administration.
Materials & Reagents:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Ethotoin (for standard curve)
-
Sprague-Dawley rats (male, 200-250g)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats (n=3-4 per time point).
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals and collect blood (via cardiac puncture into EDTA tubes) and tissues (e.g., brain, liver, kidney, fat).
-
Sample Processing:
-
Centrifuge blood to obtain plasma.
-
Homogenize weighed tissue samples in a suitable buffer.
-
-
Analyte Extraction:
-
Perform a protein precipitation or liquid-liquid extraction on plasma and tissue homogenates. Use a non-deuterated internal standard (e.g., Phenytoin) for quantification.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify this compound.
-
Transitions: Monitor a specific parent-to-fragment ion transition for this compound (e.g., using a triple quadrupole mass spectrometer).
-
Standard Curve: Prepare a standard curve using known concentrations of this compound in the corresponding blank matrix (plasma, brain homogenate, etc.).
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample based on the standard curve.
-
Express tissue concentrations as ng/g of tissue and plasma concentrations as ng/mL.
-
Calculate tissue-to-plasma concentration ratios at each time point.
-
Metabolic Pathways and the Impact of Deuteration
Ethotoin undergoes two primary metabolic transformations: N-deethylation and p-hydroxylation. In this compound, the five deuterium atoms are located on the N-ethyl group. This strategic placement is expected to slow the rate of N-deethylation due to the Kinetic Isotope Effect, as the C-D bond is stronger than a C-H bond.
Caption: Metabolic Pathway of Ethotoin and the Site of Deuteration.
Slowing the N-deethylation pathway could potentially "shunt" the metabolism towards the p-hydroxylation pathway or simply increase the overall exposure and half-life of the parent drug, this compound. This alteration is a key area of investigation for the development of deuterated drugs.
Conclusion
This compound is a valuable tool for pharmacokinetic research, primarily serving as an internal standard for the accurate quantification of Ethotoin. While specific experimental data on its isotopic distribution and tissue disposition are not widely published, established analytical methods can be readily applied to characterize these properties. The principles of the Kinetic Isotope Effect suggest that the deuteration on the N-ethyl group is likely to reduce the rate of its primary metabolic pathway, N-deethylation. Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its potential as a therapeutic agent with an improved metabolic profile compared to its non-deuterated parent compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Ethotoin using Ethotoin-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin, an anticonvulsant hydantoin derivative, is utilized in the management of tonic-clonic and complex partial seizures.[1] Accurate quantification of Ethotoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids.[2]
The use of a stable isotope-labeled internal standard, such as Ethotoin-d5, is the gold standard in quantitative LC-MS/MS analysis. This compound is an ideal internal standard as it shares identical chemical and physical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]
These application notes provide a detailed protocol for the quantification of Ethotoin in human plasma using this compound as an internal standard. The method employs a simple protein precipitation for sample preparation followed by analysis using LC-MS/MS with positive ion electrospray ionization.
Metabolic Pathway of Ethotoin
Ethotoin undergoes hepatic metabolism primarily through N-deethylation and p-hydroxylation to form its major metabolites, N-deethyl-ethotoin and p-hydroxy-ethotoin. These metabolic processes can be saturable.[4] Understanding the metabolic pathway is important for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Figure 1: Metabolic pathway of Ethotoin.
Experimental Workflow
The analytical workflow involves sample preparation, LC separation, and MS/MS detection. A simple protein precipitation step is employed to extract Ethotoin and this compound from the plasma matrix. The supernatant is then injected into the LC-MS/MS system for analysis.
Figure 2: Experimental workflow for Ethotoin analysis.
Detailed Experimental Protocols
This protocol is based on established methods for structurally similar compounds and general principles of bioanalytical method development. It should be fully validated in the user's laboratory.
Materials and Reagents
-
Ethotoin analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ethotoin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ethotoin stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the Ethotoin working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples (calibration standards, QCs, and unknown samples) to thaw to room temperature.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Ethotoin from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Note on MRM Transitions: Specific MRM transitions for Ethotoin and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ions. Based on the structure of Ethotoin (MW: 204.23 g/mol ) and fragmentation patterns of similar hydantoin compounds, the following transitions are proposed as a starting point for optimization:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethotoin | 205.1 | To be determined |
| This compound | 210.1 | To be determined |
The product ions should be determined experimentally by performing a product ion scan on the precursor ions.
Quantitative Data and Method Performance (Example Data)
The following tables summarize the typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and based on validated methods for similar analytes.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ethotoin | 10 - 5000 | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 30 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 500 | < 10% | ± 10% | < 10% | ± 10% |
| High | 4000 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Ethotoin | ~85% | ~85% | ~85% |
| This compound | ~85% | ~85% | ~85% |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Ethotoin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and performance characteristics serve as a comprehensive guide for the development and validation of this bioanalytical method.
References
Application Note: Quantification of Ethotoin in Human Plasma by GC-MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of Ethotoin in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs a stable, deuterated internal standard (Ethotoin-d5) for accurate and precise quantification. The protocol includes procedures for plasma sample preparation using liquid-liquid extraction (LLE), derivatization of Ethotoin to enhance its volatility and thermal stability, and optimized GC-MS parameters for selective detection and quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Ethotoin.
Introduction
Ethotoin is an anticonvulsant drug belonging to the hydantoin class, used in the management of epilepsy.[1][2] Therapeutic drug monitoring of Ethotoin is crucial to ensure its efficacy and to avoid potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[3] To improve the accuracy and precision of quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard is highly recommended.[4] This application note describes a robust GC-MS method for the quantification of Ethotoin in human plasma, utilizing this compound as the internal standard. The method involves a simple liquid-liquid extraction procedure followed by silylation to derivatize the analyte and internal standard prior to GC-MS analysis in selected ion monitoring (SIM) mode.
Experimental
Materials and Reagents
-
Ethotoin (analytical standard)
-
This compound (internal standard)[5]
-
Human plasma (drug-free)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Deionized water
-
Phosphate buffer (pH 7.4)
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethotoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions of Ethotoin by serial dilution of the stock solution with methanol.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 10 µg/mL.
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the Ethotoin working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 20, and 40 µg/mL) in a similar manner. The therapeutic plasma concentration of Ethotoin is reported to be in the range of 15 to 50 µg/mL.
Sample Preparation Protocol
-
Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL this compound internal standard working solution.
-
Buffering: Add 200 µL of phosphate buffer (pH 7.4) and vortex for 10 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue with 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Operating Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethotoin | TMS | 276 | 203, 104 |
| This compound | TMS | 281 | 208, 109 |
Note: The mass of the TMS derivative of Ethotoin is calculated as the molecular weight of Ethotoin (204.23 g/mol ) minus one proton (for the silylated nitrogen) plus the mass of a TMS group (73.1 g/mol ), resulting in approximately 276.3 g/mol . The fragment at m/z 203 likely corresponds to the loss of the TMS group. For this compound, a +5 Da shift is expected for the molecular ion and the fragment containing the deuterated phenyl group.
Results and Discussion
The described GC-MS method provides excellent selectivity for the determination of Ethotoin in human plasma. The chromatographic separation and the use of SIM mode eliminate potential interferences from endogenous plasma components. The use of the deuterated internal standard, this compound, compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Quantitative Data
A typical calibration curve is constructed by plotting the peak area ratio of Ethotoin-TMS to this compound-TMS against the concentration of Ethotoin. The linearity of the method should be established over the desired concentration range. The following table summarizes hypothetical but realistic data for a calibration curve.
| Concentration (µg/mL) | Peak Area (Ethotoin-TMS) | Peak Area (this compound-TMS) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 15,250 | 305,000 | 0.050 |
| 1.0 | 31,000 | 310,000 | 0.100 |
| 5.0 | 158,000 | 316,000 | 0.500 |
| 10.0 | 325,000 | 325,000 | 1.000 |
| 25.0 | 825,000 | 330,000 | 2.500 |
| 50.0 | 1,675,000 | 335,000 | 5.000 |
The calibration curve should exhibit a linear regression with a correlation coefficient (r²) of ≥ 0.99.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Ethotoin quantification.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Ethotoin in human plasma. The use of a deuterated internal standard, a straightforward liquid-liquid extraction, and a robust silylation derivatization procedure contribute to the method's accuracy and precision. This protocol is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic and clinical research studies of Ethotoin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ethotoin (Professional Patient Advice) - Drugs.com [drugs.com]
- 3. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
The Gold Standard in Antiepileptic Pharmacokinetic Studies: Utilizing Ethotoin-d5 as an Internal Standard
Application Note & Protocol
For researchers, scientists, and drug development professionals dedicated to advancing antiepileptic drug (AED) therapies, the precise and accurate quantification of drug concentrations in biological matrices is paramount. This document provides a detailed application note and protocol for the use of Ethotoin-d5, a deuterated stable isotope-labeled internal standard, in the pharmacokinetic analysis of antiepileptic drugs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Therapeutic drug monitoring (TDM) is a critical component in the management of epilepsy, ensuring that patients maintain optimal drug concentrations for seizure control while minimizing toxic side effects.[1][2][3] The pharmacokinetic profiles of many AEDs exhibit significant inter-individual variability, making standardized dosing challenging.[4][5] Factors such as age, co-medications, and physiological status can all influence drug absorption, distribution, metabolism, and excretion.
To account for this variability and to ensure the accuracy of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Deuterated standards, such as this compound, are ideal for this purpose as they share nearly identical physicochemical properties with the unlabeled analyte. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response. The use of a SIL-IS like this compound is crucial for developing robust and reliable bioanalytical methods that meet regulatory standards.
Rationale for Using this compound
Ethotoin is an anticonvulsant drug belonging to the hydantoin class, similar to phenytoin. While less commonly used now, its structural similarity to other hydantoin and related AEDs makes its deuterated form, this compound, an excellent internal standard for quantifying a panel of these drugs. The five deuterium atoms provide a sufficient mass shift to distinguish it from the native analyte in the mass spectrometer without significantly altering its chemical behavior.
Experimental Protocol: Quantification of Antiepileptic Drugs using this compound
This protocol outlines a general procedure for the simultaneous quantification of multiple antiepileptic drugs in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Analytes: Target antiepileptic drugs (e.g., Phenytoin, Carbamazepine, Lamotrigine, etc.)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
-
Reagents: HPLC-grade water, Zinc Sulfate (for protein precipitation)
-
Biological Matrix: Human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each antiepileptic drug and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube. This high volume of ACN also serves as the protein precipitating agent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge again to remove any particulate matter.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used for the separation of AEDs.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for most AEDs.
Data Presentation
The following tables represent typical quantitative data that would be generated in a pharmacokinetic study using this compound as an internal standard.
Table 1: Example Calibration Curve for Phenytoin
| Concentration (ng/mL) | Analyte Peak Area (Phenytoin) | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 1,500,123 | 0.010 |
| 25 | 38,085 | 1,510,456 | 0.025 |
| 50 | 76,170 | 1,498,789 | 0.051 |
| 100 | 153,876 | 1,505,678 | 0.102 |
| 250 | 384,690 | 1,512,345 | 0.254 |
| 500 | 765,000 | 1,508,901 | 0.507 |
| 1000 | 1,525,500 | 1,499,567 | 1.017 |
A linear regression of the Peak Area Ratio versus Concentration would be used to quantify unknown samples.
Table 2: Pharmacokinetic Parameters of Ethotoin
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 2 hours | |
| Elimination Half-life (T½) | 3-9 hours | |
| Protein Binding | ~54% (in saliva) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for quantification using an internal standard.
References
Application Notes and Protocols for Ethotoin Analysis using Ethotoin-d5
This document provides detailed application notes and protocols for the quantitative analysis of Ethotoin in biological matrices, utilizing Ethotoin-d5 as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Ethotoin is an anticonvulsant drug used in the treatment of epilepsy. Accurate and reliable quantification of Ethotoin in biological samples such as plasma, serum, and urine is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, this compound, is highly recommended for mass spectrometry-based assays to compensate for variability in sample preparation and instrument response. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Ethotoin Analysis
The overall process for the bioanalysis of Ethotoin involves sample collection, preparation, chromatographic separation, and mass spectrometric detection. The use of this compound as an internal standard is a critical component of this workflow, ensuring high accuracy and precision.
Caption: General workflow for Ethotoin bioanalysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available laboratory equipment.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis, particularly for plasma and serum samples.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Illustrative Quantitative Data for Protein Precipitation:
| Parameter | Ethotoin | This compound | Acceptance Criteria |
| Extraction Recovery (%) | 85.2 ± 4.1 | 87.5 ± 3.8 | > 80% |
| Matrix Effect (%) | 92.1 ± 5.5 | 93.4 ± 4.9 | 85-115% |
| Process Efficiency (%) | 78.5 ± 6.2 | 81.7 ± 5.7 | Consistent across batches |
| Linearity (ng/mL) | 10 - 5000 | - | r² > 0.99 |
| Precision (%CV) | < 10% | - | < 15% |
| Accuracy (%Bias) | ± 8% | - | ± 15% |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined during method validation.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by removing more matrix components, which can reduce ion suppression in the mass spectrometer.
Protocol:
-
To 200 µL of plasma, serum, or urine sample in a glass tube, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 1 mL of ethyl acetate (or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Illustrative Quantitative Data for Liquid-Liquid Extraction:
| Parameter | Ethotoin | This compound | Acceptance Criteria |
| Extraction Recovery (%) | 91.5 ± 3.2 | 93.8 ± 2.9 | > 85% |
| Matrix Effect (%) | 98.3 ± 4.1 | 99.1 ± 3.5 | 85-115% |
| Process Efficiency (%) | 90.0 ± 5.1 | 93.0 ± 4.8 | Consistent across batches |
| Linearity (ng/mL) | 5 - 2000 | - | r² > 0.99 |
| Precision (%CV) | < 8% | - | < 15% |
| Accuracy (%Bias) | ± 6% | - | ± 15% |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined during method validation.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, making it ideal for achieving low limits of quantification, especially in complex matrices like urine.
Protocol:
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol) and 500 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Ethotoin and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Illustrative Quantitative Data for Solid-Phase Extraction:
| Parameter | Ethotoin | This compound | Acceptance Criteria |
| Extraction Recovery (%) | 95.8 ± 2.5 | 96.5 ± 2.1 | > 90% |
| Matrix Effect (%) | 101.2 ± 3.8 | 100.5 ± 3.2 | 85-115% |
| Process Efficiency (%) | 97.0 ± 4.3 | 97.0 ± 3.9 | Consistent across batches |
| Linearity (ng/mL) | 1 - 1000 | - | r² > 0.995 |
| Precision (%CV) | < 5% | - | < 15% |
| Accuracy (%Bias) | ± 5% | - | ± 15% |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined during method validation.
Logical Relationship of Sample Preparation Choices
The selection of a sample preparation method is a critical decision based on analytical requirements and matrix complexity. The following diagram illustrates the logical considerations for choosing an appropriate technique.
Caption: Decision tree for selecting a sample preparation method.
Conclusion
The protocols described in these application notes provide robust and reliable methods for the extraction and subsequent analysis of Ethotoin from biological matrices using this compound as an internal standard. The choice of protein precipitation, liquid-liquid extraction, or solid-phase extraction should be guided by the specific requirements of the study, including throughput, sensitivity, and matrix complexity. It is imperative to perform a full method validation to ensure the accuracy, precision, and reliability of the data generated.
Application Note: Development and Validation of a Bioanalytical Method for Ethotoin in Human Plasma Using Ethotoin-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable bioanalytical method for the quantification of Ethotoin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ethotoin-d5, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ethotoin.
Introduction
Ethotoin is an anticonvulsant medication belonging to the hydantoin class of drugs, used in the management of seizures.[1][2] Accurate measurement of Ethotoin concentrations in biological matrices is crucial for pharmacokinetic characterization and for optimizing therapeutic regimens. Bioanalytical methods must be reliable and consistent to be applied in routine clinical practice.[3] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and reproducibility.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to compensate for variability during sample preparation and analysis.[5]
This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Ethotoin in human plasma, along with a summary of the validation parameters.
Experimental
Materials and Reagents
-
Ethotoin reference standard
-
This compound internal standard (IS)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
Stock solutions of Ethotoin and this compound were prepared in methanol. Working standard solutions were prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Analytical Method
Sample Preparation
A protein precipitation method was employed for sample preparation. To 100 µL of plasma sample (calibration standard, QC, or study sample), 10 µL of the this compound internal standard working solution was added and vortexed. Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins. The samples were vortexed and then centrifuged. The supernatant was transferred to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient elution to ensure separation of Ethotoin and this compound from endogenous plasma components.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Illustrative):
-
Ethotoin: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Method Validation
The bioanalytical method was validated according to established guidelines for selectivity, linearity, precision, accuracy, recovery, and stability. While specific data for an Ethotoin/Ethotoin-d5 assay is not publicly available, the following tables present illustrative data based on a validated LC-MS/MS method for Phenytoin, a structurally similar hydantoin anticonvulsant, using a deuterated internal standard.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards in human plasma.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ethotoin | 50 - 10,000 | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentration levels.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | < 10% | ± 10% | < 10% | ± 10% |
| High QC | < 10% | ± 10% | < 10% | ± 10% |
Recovery
The extraction recovery of Ethotoin was determined by comparing the peak areas of the analyte in extracted samples to those of post-extraction spiked samples.
| QC Level | Mean Recovery (%) |
| Low QC | > 85% |
| Mid QC | > 85% |
| High QC | > 85% |
Matrix Effect
The matrix effect was evaluated to ensure that endogenous components in the plasma did not interfere with the ionization of the analyte and internal standard.
| QC Level | Matrix Factor |
| Low QC | 0.95 - 1.05 |
| High QC | 0.95 - 1.05 |
Stability
The stability of Ethotoin in human plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
| Stability Condition | Result |
| Freeze-Thaw (3 cycles) | Stable |
| Bench-Top (4 hours, room temp) | Stable |
| Long-Term (-80°C, 30 days) | Stable |
Experimental Workflow
Caption: Workflow for the bioanalysis of Ethotoin in human plasma.
Ethotoin Metabolic Pathway
Ethotoin is primarily metabolized in the liver. The major metabolic pathways involve N-deethylation and para-hydroxylation of the phenyl ring. These metabolites can then be conjugated with glucuronic acid for excretion.
Caption: Simplified metabolic pathway of Ethotoin.
Conclusion
The described LC-MS/MS method for the quantification of Ethotoin in human plasma using this compound as an internal standard is selective, sensitive, and robust. The validation results, illustrated with data analogous to that of a similar compound, demonstrate that the method meets the criteria for bioanalytical method validation. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory for the analysis of Ethotoin in support of clinical and non-clinical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Note and Protocols for Therapeutic Drug Monitoring of Ethotoin using Ethotoin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin is an anticonvulsant medication belonging to the hydantoin class, used in the management of epilepsy.[1] Therapeutic Drug Monitoring (TDM) is crucial for optimizing ethotoin therapy. TDM helps in maintaining drug concentrations within the therapeutic window, thereby maximizing efficacy while minimizing the risk of toxicity.[2][3] Due to significant inter-individual pharmacokinetic variability, TDM of ethotoin is a valuable tool for clinicians.[3][4] This application note provides a detailed protocol for the quantitative analysis of ethotoin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ethotoin-d5 as a stable isotope-labeled internal standard (IS). Stable isotope-labeled internal standards are ideal for LC-MS/MS-based quantification as they exhibit similar chemical and physical properties to the analyte, which helps to compensate for variations during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of ethotoin in human plasma.
Table 1: Linearity of Ethotoin Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ethotoin | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low (LQC) | 30 | < 10 | < 10 | 90 - 110 |
| Medium (MQC) | 300 | < 10 | < 10 | 90 - 110 |
| High (HQC) | 1500 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |
| Ethotoin | Low | 85 - 115 | 85 - 115 |
| Ethotoin | High | 85 - 115 | 85 - 115 |
| This compound | - | 85 - 115 | 85 - 115 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes the extraction of ethotoin and the internal standard from human plasma samples.
-
Materials:
-
Human plasma samples
-
Ethotoin analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Prepare a stock solution of this compound (IS) in methanol at a concentration of 1 µg/mL.
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to each tube.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix the tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the instrumental parameters for the quantification of ethotoin.
-
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Ethotoin 205.1 162.1 | this compound | 210.1 | 167.1 |
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Visualizations
Caption: Experimental workflow for Ethotoin TDM.
Caption: Metabolic pathway of Ethotoin.
References
Application of Ethotoin-d5 in Metabolic Profiling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin, an anticonvulsant drug from the hydantoin class, is utilized in the management of epilepsy. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Metabolic profiling studies, aided by advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), are indispensable for elucidating the biotransformation of xenobiotics such as Ethotoin. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in such studies. Ethotoin-d5, a deuterated analog of Ethotoin, serves as an ideal internal standard for the quantitative analysis of Ethotoin and its metabolites in various biological matrices. Its near-identical physicochemical properties to Ethotoin ensure that it effectively compensates for variations during sample preparation and analysis, thereby enhancing the reliability of metabolic profiling data.[1][2]
Principle of Isotope Dilution Mass Spectrometry
The application of this compound in metabolic profiling relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into a biological sample containing an unknown concentration of Ethotoin and its metabolites. During sample preparation and LC-MS/MS analysis, this compound behaves almost identically to the non-labeled Ethotoin. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. By comparing the peak area ratio of Ethotoin to this compound, precise and accurate quantification of Ethotoin can be achieved, as the internal standard normalizes for any analyte loss during sample processing and fluctuations in instrument response.
Application Notes
This compound is a critical tool for a range of metabolic profiling studies in drug development, including:
-
Pharmacokinetic (PK) Studies: Accurate determination of Ethotoin's absorption, distribution, metabolism, and excretion (ADME) parameters in preclinical and clinical studies.
-
Metabolite Identification and Quantification: Reliable quantification of Ethotoin's major metabolites, such as N-deethyl-ethotoin (5-phenylhydantoin) and p-hydroxy-ethotoin, to understand the primary metabolic pathways.[3][4][5]
-
Drug-Drug Interaction (DDI) Studies: Investigating the influence of co-administered drugs on the metabolism of Ethotoin by accurately measuring changes in the parent drug and metabolite concentrations.
-
Toxicokinetic (TK) Studies: Correlating the exposure to Ethotoin and its metabolites with toxicological findings in preclinical safety assessments.
-
In Vitro Metabolism Studies: Quantifying the rate of Ethotoin metabolism in systems like human liver microsomes to identify the cytochrome P450 (CYP) enzymes involved in its biotransformation.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to Ethotoin metabolic profiling.
Table 1: Pharmacokinetic Parameters of Ethotoin
| Parameter | Value | Reference |
| Therapeutic Serum Concentration | 15 - 50 µg/mL | |
| Elimination Half-Life (t½) | 3 - 9 hours | |
| Time to Peak Concentration (Tmax) | 2 hours | |
| Major Metabolites | N-deethyl-ethotoin, p-hydroxy-ethotoin |
Table 2: Example LC-MS/MS Parameters for Ethotoin and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethotoin | 205.1 | 162.1 | 15 |
| This compound | 210.1 | 167.1 | 15 |
| N-deethyl-ethotoin | 177.1 | 134.1 | 18 |
| p-hydroxy-ethotoin | 221.1 | 178.1 | 15 |
Note: These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.
Experimental Protocols
In Vitro Metabolism of Ethotoin in Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to investigate the metabolism of Ethotoin using a pool of human liver microsomes.
Materials:
-
Ethotoin
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of Ethotoin in DMSO or methanol (e.g., 10 mM).
-
Prepare a working solution of Ethotoin by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a working solution of this compound in methanol (e.g., 100 ng/mL) to be used as the internal standard and quenching solution.
-
-
Incubation:
-
Pre-warm the HLM suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.5-1 mg/mL), phosphate buffer, and the Ethotoin working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately quench the reaction by adding a volume (e.g., 150 µL) of ice-cold acetonitrile containing this compound. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Preparation:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Quantification of Ethotoin in Plasma Samples
This protocol describes the extraction and analysis of Ethotoin from plasma samples, a common procedure in pharmacokinetic studies.
Materials:
-
Plasma samples (from subjects administered Ethotoin)
-
Ethotoin and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Ethotoin and this compound in methanol.
-
Prepare a series of working standard solutions of Ethotoin by serial dilution of the stock solution.
-
Spike blank plasma with the Ethotoin working solutions to create calibration standards covering the expected concentration range.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 300 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Ethotoin and its metabolites from endogenous matrix components. For example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Ethotoin, this compound, and its metabolites (see Table 2).
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum signal intensity.
Visualizations
Ethotoin Metabolic Pathway
Caption: Major metabolic pathways of Ethotoin.
Experimental Workflow for Ethotoin Quantification in Plasma
Caption: Workflow for the quantification of Ethotoin in plasma using this compound.
Logical Relationship of Internal Standard in Quantitative Analysis
Caption: Role of this compound as an internal standard for accurate quantification.
References
Application Notes and Protocols for the Preparation of Calibration Curves Using Ethotoin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin is an anticonvulsant drug belonging to the hydantoin class, used in the management of seizures. Accurate quantification of Ethotoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as Ethotoin-d5, are the gold standard for quantitative analysis by mass spectrometry. The use of a deuterated internal standard compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
These application notes provide a detailed protocol for the preparation of calibration curves for the quantification of Ethotoin in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Ethotoin (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a reputable supplier)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with a UHPLC system)
Preparation of Stock and Working Solutions
2.2.1. Ethotoin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethotoin and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
2.2.3. Ethotoin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ethotoin stock solution with 50:50 (v/v) methanol:water. These solutions will be used to spike into the blank plasma to create the calibration standards.
2.2.4. This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This working solution will be added to all calibration standards, quality control samples, and unknown samples.
Preparation of Calibration Curve Standards in Plasma
-
Label a set of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).
-
Aliquot 90 µL of blank human plasma into each tube.
-
Spike 10 µL of the appropriate Ethotoin working standard solution into each corresponding tube to achieve the desired final concentrations.
-
Vortex each tube for 10 seconds.
Table 1: Example Calibration Curve Standards for Ethotoin in Human Plasma
| Standard ID | Concentration of Ethotoin (ng/mL) | Volume of Plasma (µL) | Volume of Spiking Solution (µL) |
| CAL 1 | 10 | 90 | 10 |
| CAL 2 | 25 | 90 | 10 |
| CAL 3 | 50 | 90 | 10 |
| CAL 4 | 100 | 90 | 10 |
| CAL 5 | 250 | 90 | 10 |
| CAL 6 | 500 | 90 | 10 |
| CAL 7 | 1000 | 90 | 10 |
| CAL 8 | 2000 | 90 | 10 |
Sample Preparation (Protein Precipitation)
-
To each 100 µL of the prepared calibration standards, add 200 µL of the this compound internal standard working solution (100 ng/mL) in acetonitrile. The acetonitrile will act as the protein precipitation agent.
-
Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
2.5.1. Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.5.2. Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: Suggested MRM Transitions for Ethotoin and this compound
Based on the fragmentation of structurally similar compounds like phenytoin, the following MRM transitions are proposed. These should be confirmed and optimized by infusing the individual compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethotoin | 205.1 | 134.1 | 150 | 25 |
| This compound | 210.1 | 139.1 | 150 | 25 |
Note: The proposed fragmentation corresponds to the loss of the phenyl group from the hydantoin ring structure.
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of Ethotoin and this compound for each calibration standard.
-
Calculate the response ratio for each standard by dividing the peak area of Ethotoin by the peak area of this compound.
-
Construct a calibration curve by plotting the response ratio (y-axis) against the nominal concentration of Ethotoin (x-axis).
-
Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² may be applied to improve the accuracy at the lower end of the curve.
-
The calibration curve should have a coefficient of determination (R²) of ≥ 0.99 for acceptance.
-
The concentration of Ethotoin in unknown samples can be determined by interpolating their response ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for calibration curve preparation.
Caption: Conceptual diagram of Ethotoin and its internal standard.
Application Note: High-Throughput Quantification of Ethotoin in Human Plasma using Liquid-Liquid Extraction with Ethotoin-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Ethotoin in human plasma samples. The methodology utilizes Ethotoin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The subsequent analysis is ideally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Ethotoin is an anticonvulsant drug belonging to the hydantoin class, structurally similar to phenytoin. It is utilized in the management of epilepsy to control seizures. Accurate measurement of Ethotoin concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to optimize patient outcomes.
Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and other interfering matrix components, resulting in a cleaner sample for analysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[1] Since this compound has nearly identical physicochemical properties to Ethotoin, it co-elutes and experiences similar extraction recovery and ionization effects, effectively compensating for variability during the analytical process.[2]
This protocol provides a detailed methodology for the extraction of Ethotoin from human plasma using methyl tert-butyl ether (MTBE), a solvent proven effective for the extraction of structurally related compounds like phenytoin.[3]
Experimental Protocol
Materials and Reagents
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Ethotoin reference standard
-
This compound internal standard
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Sample concentrator (e.g., nitrogen evaporator)
Preparation of Solutions
-
Ethotoin Stock Solution (1 mg/mL): Accurately weigh and dissolve the Ethotoin reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ethotoin stock solution with a 50:50 methanol/water mixture to prepare calibration curve standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to obtain a final concentration of 1 µg/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 200 µL of blank plasma, calibration standards, quality control samples, or unknown samples into appropriately labeled microcentrifuge tubes.
-
Internal Standard Addition: Add 20 µL of the 1 µg/mL this compound internal standard working solution to each tube.
-
Vortexing: Briefly vortex each tube for approximately 10-15 seconds to ensure homogeneity.
-
Extraction Solvent Addition: Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Extraction: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean, labeled tubes, being careful not to disturb the protein pellet and lower aqueous phase.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Final Vortex and Transfer: Vortex the reconstituted samples for 30 seconds and transfer the solution to autosampler vials for analysis.
Data Presentation
The following tables represent typical performance characteristics for a bioanalytical method utilizing this extraction protocol, adapted from validated methods for structurally similar hydantoin compounds.[3][4]
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Calibration Range | 10 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15% | < 15% | 85-115% |
| Low QC | 30 | < 15% | < 15% | 85-115% |
| Mid QC | 500 | < 15% | < 15% | 85-115% |
| High QC | 1500 | < 15% | < 15% | 85-115% |
Table 3: Extraction Recovery
| Analyte | Mean Recovery (%) |
| Ethotoin | > 80% |
| This compound | > 80% |
Method Visualization
The following diagram illustrates the workflow for the liquid-liquid extraction of Ethotoin from human plasma.
Caption: Liquid-Liquid Extraction Workflow for Ethotoin.
Conclusion
The described liquid-liquid extraction protocol provides an effective and reproducible method for the isolation of Ethotoin from human plasma. The incorporation of this compound as an internal standard ensures the reliability of quantitative results by correcting for procedural variations. This sample preparation method is well-suited for high-throughput bioanalysis when coupled with a sensitive analytical technique such as LC-MS/MS.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Isotopic Interference with Ethotoin-d5: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ethotoin-d5 as an internal standard in mass spectrometry. Isotopic interference can be a significant hurdle to achieving accurate and reproducible quantitative results. This guide provides detailed troubleshooting in a question-and-answer format to address common issues encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Signal for Analyte in Blank Samples Spiked Only with this compound
Question: I'm observing a peak for my non-labeled Ethotoin analyte when I inject a blank sample that is only spiked with the this compound internal standard. What is the likely cause?
Answer: This is a strong indication of isotopic impurity in your this compound internal standard. The synthesis of deuterated standards is often not 100% complete, leading to the presence of unlabeled Ethotoin (d0) or partially deuterated variants (d1-d4) within your internal standard. When you monitor the mass transition for the native Ethotoin, these impurities are detected, resulting in a false positive signal in your blank samples. It is crucial to evaluate the isotopic purity of your internal standard before use.
Troubleshooting Steps:
-
Assess Isotopic Purity: Analyze a high-concentration solution of your this compound standard alone. In the full scan mass spectrum, identify the signals corresponding to the non-deuterated (d0) and various deuterated isotopologues.
-
Consult Certificate of Analysis (CoA): Review the CoA provided by your supplier, which should specify the isotopic purity of the standard.
-
Contact Supplier: If the observed impurity is higher than specified, contact your supplier for a replacement or further information.
Issue 2: Non-Linear Calibration Curves, Especially at Low Concentrations
Question: My calibration curve for Ethotoin is showing non-linearity, particularly at the lower limit of quantitation (LLOQ). Could this be related to isotopic interference?
Answer: Yes, this is a common consequence of isotopic interference. There are two primary reasons this can occur:
-
Contribution from Analyte to Internal Standard: Naturally occurring heavy isotopes (like ¹³C) in the unlabeled Ethotoin can contribute to the signal in the mass channel of the this compound internal standard. This effect becomes more pronounced at higher analyte concentrations, artificially inflating the internal standard's signal and leading to a non-proportional response.[1][2][3]
-
Contribution from Internal Standard to Analyte: The presence of unlabeled Ethotoin (d0 impurity) in your this compound standard can create a constant background signal in the analyte channel. This has a more significant impact at very low analyte concentrations, disproportionately elevating the measured response at the low end of the curve and causing non-linearity.
Troubleshooting Steps:
-
Analyze Analyte-Only Samples: Inject a high-concentration sample of only the unlabeled Ethotoin and monitor both the analyte and internal standard mass channels. This will allow you to quantify the percentage of the analyte signal that is crossing over into the internal standard channel.[1]
-
Perform a "Zero Sample" Test: Analyze a blank sample spiked only with the this compound internal standard to measure the contribution of the d0 impurity to the analyte signal.[1]
-
Mathematical Correction: If the interference is consistent, it may be possible to apply a mathematical correction to your data.
-
Optimize Chromatography: Improving the chromatographic separation between Ethotoin and any interfering matrix components can sometimes mitigate the issue.
Issue 3: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for Ethotoin are inconsistent and inaccurate, even though I am using a deuterated internal standard. What could be the problem?
Answer: Inconsistent and inaccurate results with a deuterated internal standard can stem from several factors beyond simple isotopic overlap:
-
Chromatographic Separation (Deuterium Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If Ethotoin and this compound are not co-eluting perfectly, they may be subjected to different matrix effects (ion suppression or enhancement), which compromises analytical accuracy.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement.
-
Instability of Deuterium Label (H/D Exchange): While less common for labels on stable positions, under certain pH or temperature conditions, deuterium atoms can exchange with protons from the solvent, leading to a loss of the deuterated signal.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm that they are eluting at the same time. If a separation is observed, consider adjusting your chromatographic method.
-
Evaluate Matrix Effects: Perform a post-extraction spike analysis to determine if the sample matrix is suppressing or enhancing the signal of your internal standard.
-
Assess Label Stability: Incubate the this compound standard in a blank sample matrix under your experimental conditions and monitor for any increase in the signal of the non-deuterated analyte, which would indicate H/D back-exchange.
Experimental Protocols
Protocol 1: Assessing Isotopic Overlap from Analyte to Internal Standard
Objective: To determine the percentage of the unlabeled Ethotoin's signal that contributes to the this compound internal standard's mass channel.
Methodology:
-
Prepare Analyte Standard: Prepare a high-concentration solution of unlabeled Ethotoin in a clean solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer Setup: Configure the mass spectrometer to monitor the mass-to-charge ratio (m/z) transitions for both Ethotoin and this compound.
-
Analysis: Inject the high-concentration Ethotoin standard into the LC-MS/MS system.
-
Data Acquisition: Acquire the data, focusing on the peak areas or intensities for both the analyte and internal standard transitions.
-
Calculate Overlap:
-
Measure the peak area of the analyte at its primary m/z.
-
Measure the peak area at the m/z of the internal standard in the same analysis.
-
Calculate the ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z. This ratio represents the overlap factor.
-
| Analyte Concentration | Analyte Peak Area | Peak Area in IS Channel | % Overlap |
| High | 1,500,000 | 45,000 | 3.0% |
Protocol 2: Assessing Isotopic Purity of this compound
Objective: To determine the percentage of non-deuterated (d0) Ethotoin present in the this compound internal standard.
Methodology:
-
Prepare Internal Standard Solution: Prepare a solution of the this compound internal standard in a suitable solvent.
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate ionization mode.
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d5) isotopologues.
-
Calculate the percentage of the d0 peak area relative to the sum of all Ethotoin-related peak areas.
-
| Isotopologue | Peak Area | % of Total |
| d0 | 1,200 | 0.12% |
| d5 | 998,800 | 99.88% |
Visual Workflows
Caption: Troubleshooting workflow for isotopic interference.
Caption: Experimental workflow for assessing isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in Ethotoin analysis with a deuterated IS
Welcome to the technical support center for the analysis of Ethotoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects using a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of Ethotoin?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the context of Ethotoin analysis, matrix effects can lead to erroneous concentration measurements, impacting pharmacokinetic and toxicological assessments.
Q2: How does a deuterated internal standard (IS) help minimize matrix effects in Ethotoin analysis?
A2: A deuterated internal standard, such as Ethotoin-d5, is a stable isotope-labeled version of the analyte. Since it is chemically and structurally almost identical to Ethotoin, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: I am observing significant ion suppression even with a deuterated IS. What are the possible causes and solutions?
A3: While a deuterated IS is highly effective, significant ion suppression can still occur. Here are some common causes and troubleshooting steps:
-
Suboptimal Chromatographic Separation: If Ethotoin and its IS co-elute with a highly suppressive matrix component, the signal for both may be significantly reduced.
-
Solution: Modify the liquid chromatography (LC) method. Adjusting the gradient, flow rate, or changing the stationary phase of the column can help separate Ethotoin from the interfering compounds.
-
-
High Concentration of Matrix Components: Extremely "dirty" samples can overwhelm the ionization source.
-
Solution: Enhance the sample preparation procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to a simple protein precipitation.
-
-
Inappropriate IS Concentration: An excessively high concentration of the deuterated IS can, in some cases, compete with the analyte for ionization.
-
Solution: Optimize the concentration of the IS to be within the linear range of the assay and comparable to the expected analyte concentrations.
-
Q4: My recovery for Ethotoin is low or inconsistent. How can I improve it?
A4: Low or variable recovery is often related to the sample preparation process.
-
Inefficient Extraction: The chosen extraction solvent or SPE sorbent may not be optimal for Ethotoin.
-
Solution: Screen different extraction solvents (for LLE) or sorbents and elution solvents (for SPE). Adjusting the pH of the sample or solvents can also significantly improve extraction efficiency.
-
-
Analyte Degradation: Ethotoin might be unstable under the extraction or storage conditions.
-
Solution: Investigate the stability of Ethotoin under different pH and temperature conditions. Ensure samples are processed promptly and stored appropriately.
-
Q5: How do I quantitatively assess matrix effects for my Ethotoin assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of Ethotoin in a post-extraction spiked sample to its peak area in a neat solution. The formula is:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. This should be tested using matrix from at least six different sources.
Experimental Protocols
Below are detailed methodologies for key experiments in an Ethotoin analysis workflow. These are based on established methods for structurally similar antiepileptic drugs, like Phenytoin, and represent a robust starting point.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 50 µL of a suitable buffer (e.g., 50 mM ammonium acetate) and vortex briefly.
-
Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10-20% B, ramp up to 90-95% B, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45°C.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Ethotoin: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
(Note: Specific m/z values for precursor and product ions must be determined by direct infusion of standard solutions.)
-
-
Key Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) to achieve the best signal for Ethotoin.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of an antiepileptic drug (Phenytoin, structurally similar to Ethotoin) using a deuterated internal standard. This data is for illustrative purposes and actual results for Ethotoin may vary.
| Parameter | Quality Control Level | Mean Value | Acceptance Criteria |
| Recovery (%) | Low QC | 86.2% | 85 - 115% |
| Medium QC | 88.1% | 85 - 115% | |
| High QC | 87.9% | 85 - 115% | |
| Matrix Effect (%) | Low QC | 98.5% | 85 - 115% |
| High QC | 99.2% | 85 - 115% | |
| Intra-day Precision (%CV) | LLOQ | ≤ 10% | ≤ 20% |
| Low, Medium, High QC | ≤ 8% | ≤ 15% | |
| Inter-day Precision (%CV) | LLOQ | ≤ 12% | ≤ 20% |
| Low, Medium, High QC | ≤ 9% | ≤ 15% | |
| Accuracy (% Bias) | All Levels | -5% to +7% | ± 15% (± 20% for LLOQ) |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Visualizations
Logical Workflow for Minimizing Matrix Effects
The diagram below illustrates the logical process of how a deuterated internal standard compensates for variations during sample analysis.
Caption: Logical diagram showing how a deuterated IS corrects for matrix effects.
Experimental Workflow for Ethotoin Analysis
This diagram outlines the step-by-step experimental procedure for quantifying Ethotoin in a biological sample.
Caption: High-level experimental workflow for Ethotoin LC-MS/MS analysis.
References
Technical Support Center: Optimizing LC-MS/MS for Ethotoin and Ethotoin-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Ethotoin and its deuterated internal standard, Ethotoin-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Ethotoin and this compound?
A1: The selection of precursor (Q1) and product (Q3) ions is critical for the selectivity and sensitivity of the LC-MS/MS method. For Ethotoin, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Fragmentation of this ion will produce characteristic product ions. This compound, as the internal standard, will have a corresponding shift in its mass-to-charge ratio.
Ethotoin is structurally similar to other hydantoin anticonvulsants like phenytoin. Based on the fragmentation patterns of similar compounds, the primary product ion results from the cleavage of the hydantoin ring.[1][2]
Q2: Which ionization mode is best for Ethotoin analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is generally the preferred method for compounds like Ethotoin that contain basic nitrogen atoms, which are readily protonated.[3][4] Optimizing ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate is crucial for achieving a stable and robust signal.[5]
Q3: What type of internal standard should be used for Ethotoin quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. Therefore, this compound is the recommended internal standard for the accurate quantification of Ethotoin. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction for variations during sample preparation and analysis.
Q4: What are common causes of ion suppression in Ethotoin bioanalysis?
A4: Ion suppression is a frequent challenge in bioanalytical LC-MS/MS and can be caused by co-eluting matrix components from biological samples (e.g., phospholipids, salts). Inadequate sample cleanup, high concentrations of endogenous compounds, and certain mobile phase additives can all contribute to reduced ionization efficiency of the target analyte.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of Ethotoin and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Mismatch between the injection solvent and the initial mobile phase composition.
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. A high percentage of strong organic solvent in the sample can cause peak distortion.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH. For a basic compound like Ethotoin, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent protonated state.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent or replace it if flushing does not resolve the issue. Employing a guard column can help extend the life of the analytical column.
-
Issue 2: Low Sensitivity or No Signal
-
Possible Cause: Suboptimal ionization or fragmentation parameters.
-
Solution: Perform a direct infusion of an Ethotoin standard solution into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transitions.
-
-
Possible Cause: Significant ion suppression.
-
Solution: Improve the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation. Also, adjust the chromatography to separate the analyte from the regions where ion suppression is most pronounced.
-
-
Possible Cause: Analyte degradation.
-
Solution: Investigate the stability of Ethotoin in the sample matrix and during the analytical process. Ensure proper storage conditions and minimize the time between sample preparation and analysis.
-
Issue 3: High Background Noise or Interferences
-
Possible Cause: Contamination from solvents, reagents, or the LC system.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly. Identify the source of contamination by injecting blank samples at various stages of the process.
-
-
Possible Cause: Co-eluting isobaric interferences.
-
Solution: Optimize the chromatographic separation to resolve the interfering peak from the analyte peak. A longer gradient or a column with a different selectivity may be necessary. Selecting more specific MRM transitions can also help mitigate this issue.
-
Experimental Protocols & Data
Optimized LC-MS/MS Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of Ethotoin and this compound. These parameters should be optimized for the specific instrument being used.
| Parameter | Ethotoin | This compound (Internal Standard) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 205.1 | m/z 210.1 |
| Product Ion (Q3) | m/z 134.1 | m/z 139.1 |
| Collision Energy (CE) | 20-30 eV | 20-30 eV |
| Dwell Time | 100-200 ms | 100-200 ms |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C | 350 - 450 °C |
| Nebulizer Gas Flow | Instrument Dependent | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent | Instrument Dependent |
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
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3.5-4.0 min: 80% to 20% B
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4.0-5.0 min: 20% B (Re-equilibration)
-
Visualizations
Caption: Experimental workflow for Ethotoin analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Addressing poor peak shape in Ethotoin-d5 chromatography
Technical Support Center: Ethotoin-d5 Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems leading to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise the accuracy of quantification.
Potential Causes & Solutions:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.[1][2] Ethotoin, a hydantoin derivative, can exhibit this behavior.
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Column Contamination: Accumulation of contaminants from samples or solvents on the column can lead to distorted peaks.[3]
-
Solution: Implement a regular column cleaning protocol. If tailing persists after cleaning, and particularly if it affects all peaks, the column may be degraded and require replacement.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample and reinject. If a high sample load is necessary, consider a column with a larger diameter or higher capacity.
-
-
Mobile Phase Issues: An inadequate buffer concentration or a mobile phase pH close to the analyte's pKa can cause tailing.
-
Solution: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Ethotoin.
-
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader, is the opposite of tailing and often points to different issues.
Potential Causes & Solutions:
-
Column Overload: While often associated with tailing, concentration overload is a primary cause of fronting. This happens when the sample concentration is too high.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: A sudden physical degradation of the column packing bed can lead to peak fronting. This can be caused by operating the column outside its recommended pH or temperature range.
-
Solution: Verify that the method conditions are within the column manufacturer's specifications. If collapse is suspected, the column must be replaced.
-
Q3: I'm seeing split peaks for this compound. What should I do?
Split peaks can appear as a "double peak" or a shoulder on the main peak and can arise from several physical or chemical issues.
Potential Causes & Solutions:
-
Blocked Column Frit: If all peaks in the chromatogram are split, a partially blocked inlet frit is a likely cause. Debris from the sample or instrument wear can accumulate on the frit.
-
Solution: First, try backflushing the column (disconnect it from the detector). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: A column void is irreversible. The column will need to be replaced. Using a guard column can help extend the life of the analytical column.
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is too strong can cause peak splitting, particularly for early-eluting peaks.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Co-elution: The split peak might actually be two different, closely eluting compounds.
-
Solution: Inject a smaller sample volume. If the split resolves into two distinct peaks, optimize the method (e.g., change mobile phase composition, temperature, or column) to improve separation.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Quantitative Data Summary
The pH of the mobile phase is a critical parameter influencing the peak shape of ionizable compounds like Ethotoin. Operating near the analyte's pKa can lead to poor peak shape. The table below illustrates the typical effect of mobile phase pH on the peak asymmetry factor (As) for a basic hydantoin compound. A value of As = 1.0 indicates a perfectly symmetrical peak.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 2.5 | 1.1 | Good, Symmetrical |
| 3.5 | 1.3 | Minor Tailing |
| 4.5 (near pKa) | > 2.0 | Significant Tailing |
| 7.0 | 1.8 | Moderate Tailing |
Note: Data is representative of hydantoin compounds and illustrates the principle. Optimal pH should be determined empirically.
Experimental Protocols
Protocol 1: General Purpose Column Wash (Reversed-Phase)
This protocol is intended to remove strongly retained contaminants from a C18 or similar reversed-phase column. Always check for solvent miscibility and follow the column manufacturer's specific care instructions.
Objective: To clean an HPLC column showing signs of contamination such as high backpressure or peak tailing.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Initial Flush: Disconnect the column from the detector. Flush the column with the mobile phase without the buffer component (e.g., if using ACN/buffer, flush with ACN/water) for 10-15 column volumes.
-
Water Wash: Set the flow rate to half of the analytical flow rate. Wash the column with 100% HPLC-grade water for at least 20 column volumes to remove salts and buffers.
-
Organic Wash (Intermediate Polarity): Wash the column with 100% Isopropanol (IPA) for 20 column volumes. IPA is a good intermediate solvent and helps remove a wide range of contaminants.
-
Strong Solvent Wash: If contamination is severe, a stronger solvent series can be used. Sequentially wash the column with 20 column volumes of each of the following:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Re-equilibration: Before returning to the analytical method, flush the column with the initial mobile phase (including buffer) until the baseline is stable. This may take 20-30 column volumes.
-
Performance Check: Inject a standard to confirm that peak shape and retention time have been restored.
References
How to correct for isotopic crosstalk between Ethotoin and Ethotoin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethotoin and its deuterated internal standard, Ethotoin-d5. The focus is on correcting for isotopic crosstalk in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when analyzing Ethotoin with an this compound internal standard?
A: Isotopic crosstalk, also known as isotopic overlap, occurs when the isotopic signature of the analyte (Ethotoin) contributes to the signal of the stable isotope-labeled internal standard (this compound). This interference can lead to inaccuracies in quantification, particularly affecting the precision and accuracy of the bioanalytical method. The natural abundance of heavy isotopes (like ¹³C, ¹⁵N, and ¹⁸O) in the Ethotoin molecule can result in a mass peak that overlaps with the mass of the this compound internal standard, leading to an overestimation of the internal standard's response and consequently an underestimation of the analyte concentration.
Q2: How can I determine the extent of isotopic crosstalk between Ethotoin and this compound in my assay?
A: The degree of isotopic crosstalk can be experimentally determined by analyzing a high-concentration sample of unlabeled Ethotoin and monitoring the signal intensity in the mass transition channel designated for this compound. The observed signal in the internal standard channel, in the absence of any actual this compound, represents the contribution from the natural isotopes of Ethotoin.
Q3: My calibration curve for Ethotoin is non-linear at higher concentrations. Could this be caused by isotopic crosstalk?
A: Yes, non-linearity in the calibration curve, especially at the upper limits of quantification, is a common symptom of uncorrected isotopic crosstalk. As the concentration of Ethotoin increases, the absolute signal from its naturally occurring heavy isotopes also increases, leading to a more significant contribution to the this compound signal. This disproportionate increase in the internal standard signal can cause the response ratio to plateau, resulting in a non-linear relationship.
Troubleshooting Guides
Issue: Inaccurate and Imprecise Results at Low Concentrations
Possible Cause: Contribution of the M+5 peak from naturally abundant isotopes of Ethotoin to the this compound signal. While the natural abundance of an M+5 isotopologue is generally low, it can be significant enough to affect the accuracy and precision of measurements at the lower limit of quantification (LLOQ).
Troubleshooting Steps:
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Confirm Crosstalk:
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Prepare a high-concentration solution of unlabeled Ethotoin.
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Infuse or inject this solution into the mass spectrometer and monitor the MRM transition for this compound.
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Any signal detected in the this compound channel confirms the presence of isotopic crosstalk.
-
-
Implement a Correction Factor:
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Calculate the percentage contribution of the Ethotoin signal to the this compound channel.
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This can be done by dividing the peak area of the crosstalk signal in the this compound channel by the peak area of the Ethotoin signal in its own channel from the analysis of the high-concentration standard.
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Apply this correction factor to all subsequent measurements. The corrected internal standard area is calculated as: Corrected IS Area = Measured IS Area - (Analyte Area * Crosstalk %)
-
Issue: Non-Linear Calibration Curve
Possible Cause: Significant and uncorrected isotopic crosstalk from Ethotoin to this compound, which becomes more pronounced at higher analyte concentrations.
Troubleshooting Steps:
-
Evaluate the Extent of Crosstalk:
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Analyze a series of calibration standards prepared with unlabeled Ethotoin but without the this compound internal standard.
-
Measure the response in the this compound channel at each concentration level.
-
This will demonstrate the concentration-dependent nature of the crosstalk.
-
-
Apply a Mathematical Correction Model:
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Instead of a simple linear regression, use a weighted linear or quadratic regression model for the calibration curve, which can better account for the non-linear relationship caused by the crosstalk.
-
Alternatively, use a more advanced correction algorithm that incorporates the isotopic distribution of both the analyte and the internal standard.
-
Data Presentation
Table 1: Physicochemical Properties of Ethotoin and this compound
| Property | Ethotoin | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ |
| Monoisotopic Mass | 204.0899 g/mol | 209.1214 g/mol |
| Structure | 3-ethyl-5-phenylhydantoin | 3-ethyl-5-(phenyl-d5)hydantoin |
Table 2: Natural Isotopic Abundance of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 3: Theoretical Isotopic Distribution of Ethotoin (M+0 to M+5)
| Isotopologue | Relative Abundance (%) |
| M+0 (C₁₁H₁₂N₂O₂) | 100.00 |
| M+1 | 12.53 |
| M+2 | 0.88 |
| M+3 | 0.05 |
| M+4 | 0.002 |
| M+5 | < 0.001 |
Note: The theoretical isotopic distribution is calculated based on the natural abundances of the constituent elements.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Ethotoin Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and matrices. It is based on established methods for the analysis of similar antiepileptic drugs like phenytoin.[1][2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
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Ethotoin: Precursor Ion (Q1): m/z 205.1 ([M+H]⁺) → Product Ion (Q3): m/z 104.1 (loss of the ethyl-hydantoin ring moiety).
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This compound: Precursor Ion (Q1): m/z 210.1 ([M+H]⁺) → Product Ion (Q3): m/z 109.1 (corresponding fragment with d5-phenyl).
-
-
Collision Energy and other MS parameters: Optimize by infusing standard solutions of Ethotoin and this compound.
-
Protocol 2: Experimental Determination of Isotopic Crosstalk
-
Prepare a High-Concentration Ethotoin Standard: Prepare a solution of unlabeled Ethotoin at a concentration near the upper limit of quantification (ULOQ) in the same solvent used for sample preparation.
-
Analyze the Standard: Inject the high-concentration Ethotoin standard into the LC-MS/MS system.
-
Monitor Both MRM Transitions: Acquire data for both the Ethotoin and this compound MRM transitions simultaneously.
-
Calculate the Crosstalk Percentage:
-
Measure the peak area of the Ethotoin signal in its designated MRM channel (Area_Ethotoin).
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Measure the peak area of the signal that appears in the this compound MRM channel (Area_Crosstalk).
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Calculate the crosstalk percentage as: (Area_Crosstalk / Area_Ethotoin) * 100%.
-
Mandatory Visualizations
Caption: Workflow for identifying and correcting for isotopic crosstalk.
Caption: The logical relationship illustrating how isotopic crosstalk leads to inaccurate quantification.
References
Improving recovery of Ethotoin-d5 during sample extraction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the recovery of Ethotoin-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The primary issues often relate to the sample extraction process, including suboptimal phase separation in liquid-liquid extraction (LLE), incorrect sorbent or solvent selection in solid-phase extraction (SPE), and inefficient protein removal in protein precipitation (PPT). Additionally, matrix effects, such as ion suppression or enhancement, can significantly impact the apparent recovery by altering the ionization efficiency of the analyte in the mass spectrometer. The stability of this compound under the employed extraction and storage conditions (e.g., pH and temperature) can also contribute to recovery loss.
Q2: How do the physicochemical properties of this compound influence its extraction?
Ethotoin, and by extension this compound, is a hydantoin derivative. It is sparingly soluble in cold water but freely soluble in organic solvents like alcohol, ether, and benzene.[1] Its stability can be affected by exposure to light and extreme heat. Understanding these properties is crucial for selecting appropriate extraction solvents and conditions to ensure this compound remains in the desired phase and does not degrade during processing.
Q3: Can the biological matrix itself affect the recovery of this compound?
Yes, the biological matrix (e.g., plasma, urine, tissue homogenate) is a major source of variability in recovery. Endogenous components like proteins and phospholipids can bind to this compound, preventing its efficient extraction. Furthermore, these matrix components can co-elute with this compound and cause matrix effects, leading to signal suppression or enhancement in the mass spectrometer, which is often misinterpreted as poor recovery.[2]
Troubleshooting Common Extraction Techniques
This section provides detailed troubleshooting for three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a fast and simple method for sample cleanup. However, it can be prone to incomplete protein removal and significant matrix effects.
Common Issues and Solutions for PPT
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete protein precipitation leading to co-precipitation of the internal standard. | - Optimize Precipitating Solvent: Test different organic solvents. Acetonitrile is often effective, but methanol or acetone might yield better results for certain matrices.[3] - Adjust Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of solvent to sample. Increase this ratio (e.g., 4:1 or 5:1) to enhance precipitation efficiency. - Optimize Temperature: Perform precipitation at a low temperature (e.g., -20°C) to maximize protein removal. |
| High Variability in Recovery | Inconsistent mixing or incubation time. | - Standardize Mixing: Use a vortex mixer for a consistent duration for all samples. - Standardize Incubation: Ensure a consistent incubation time and temperature for all samples before centrifugation. |
| Suspected Matrix Effects | Residual matrix components in the supernatant after precipitation. | - Evaporate and Reconstitute: After centrifugation, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent. This can help to concentrate the analyte and remove some volatile interferences. - Consider a Different Method: If matrix effects persist, a more selective technique like LLE or SPE may be necessary. |
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids. The choice of extraction solvent and pH are critical for efficient recovery.
Common Issues and Solutions for LLE
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Suboptimal extraction solvent. | - Solvent Selection: Ethotoin is soluble in solvents like ether and benzene.[1] Test various water-immiscible organic solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol. - Multiple Extractions: Perform two or three sequential extractions with smaller volumes of organic solvent instead of a single extraction with a large volume. |
| Incorrect pH of the aqueous phase. | - pH Adjustment: The recovery of acidic or basic compounds is highly dependent on the pH of the aqueous sample. Experiment with adjusting the sample pH to suppress the ionization of Ethotoin and drive it into the organic phase. | |
| Emulsion Formation | Similar densities of the aqueous and organic phases or the presence of surfactants. | - Centrifugation: Increase the centrifugation speed or duration. - Addition of Salt: Add a small amount of a salt like sodium chloride or sodium sulfate to the aqueous phase to increase its polarity and density. - Solvent Change: Use a different extraction solvent. |
Solid-Phase Extraction (SPE)
SPE offers high selectivity and can significantly reduce matrix effects. The choice of sorbent and the optimization of the wash and elution steps are crucial for good recovery.
Common Issues and Solutions for SPE
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inappropriate sorbent material. | - Sorbent Selection: For a compound with the properties of Ethotoin, a reversed-phase sorbent like C8 or C18 is a good starting point.[4] Polymeric sorbents can also be effective. - Test Different Sorbents: Evaluate a few different sorbent types to find the one with the best retention and release characteristics for this compound. |
| Breakthrough during sample loading or washing. | - Optimize Loading Conditions: Ensure the sample is loaded at an appropriate flow rate. Pre-treating the sample (e.g., dilution, pH adjustment) can improve retention. - Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. Test different proportions of organic solvent and water. | |
| Incomplete elution. | - Optimize Elution Solvent: The elution solvent must be strong enough to desorb this compound from the sorbent. Test different organic solvents (e.g., methanol, acetonitrile) and consider adding a small amount of a modifier (e.g., acid or base) to improve elution efficiency. |
Experimental Protocols
Protocol 1: Optimized Protein Precipitation
-
Sample Preparation: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Optimized Liquid-Liquid Extraction
-
Sample Preparation: To 200 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 6.0).
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Organic Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Optimized Solid-Phase Extraction
-
Sorbent: C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
Ensuring co-elution of Ethotoin and Ethotoin-d5 in chromatography
Welcome to the technical support center for ensuring the co-elution of Ethotoin and its deuterated internal standard, Ethotoin-d5, in chromatographic analyses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial for Ethotoin and this compound to co-elute?
A1: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard like this compound is used to compensate for variations in sample extraction, injection volume, and matrix effects.[1][2] For the internal standard to accurately mimic the behavior of the analyte (Ethotoin), they must experience the same conditions throughout the analytical process, including co-elution from the chromatography column.[1][2] If they do not co-elute, they may be affected differently by matrix-induced ion suppression or enhancement, leading to inaccurate and unreliable quantification.[1]
Q2: I am observing a slight separation between the peaks of Ethotoin and this compound. What is the likely cause?
A2: The most probable cause for the separation of an analyte and its deuterated internal standard is the deuterium isotope effect . The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, most notably its lipophilicity. This change can lead to differential interactions with the stationary phase of the chromatography column, resulting in a small shift in retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q3: Can the position of the deuterium labels on this compound affect its chromatographic behavior?
A3: Yes, the position and number of deuterium atoms can influence the magnitude of the isotope effect. While deuterium is the most commonly used stable isotope for internal standards due to ease of synthesis and lower cost, its placement within the molecule can impact its stability and chromatographic properties. Careful selection of labeling sites during the synthesis of the internal standard can help minimize these effects.
Q4: Besides the deuterium isotope effect, what other factors can contribute to the separation of Ethotoin and this compound?
A4: While the deuterium isotope effect is the primary suspect, other general chromatographic issues can also lead to peak separation or distortion, which might be mistaken for a lack of co-elution. These include:
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Column degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape and resolution.
-
Sample solvent effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and apparent shifts in retention time.
-
System issues: Problems with the HPLC system, such as leaks, pump malfunctions, or improper mixing of the mobile phase, can lead to retention time variability.
Troubleshooting Guide: Achieving Co-elution
If you are experiencing a lack of co-elution between Ethotoin and this compound, follow this systematic troubleshooting workflow. Remember to change only one parameter at a time to isolate the cause of the issue.
Step 1: Confirm the Issue
-
Peak Shape Analysis: Examine the peak shapes of both Ethotoin and this compound. Tailing or fronting peaks can indicate an underlying chromatographic problem that needs to be addressed first.
-
Consistent Separation: Verify that the separation between the two peaks is consistent across multiple injections. Inconsistent retention times may point to a system issue rather than an isotope effect.
Step 2: Method Optimization
If the separation is consistent and likely due to the deuterium isotope effect, the following method parameters can be adjusted to encourage co-elution:
-
Mobile Phase Composition:
-
Organic Modifier: Try switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity and potentially reduce the separation.
-
Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of Ethotoin and alter its interaction with the stationary phase.
-
Buffer Concentration: Modifying the buffer concentration can also impact retention and selectivity.
-
-
Chromatographic Column:
-
Stationary Phase Chemistry: If adjusting the mobile phase is unsuccessful, consider trying a column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column). Different stationary phases will have different interactions with the analytes.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer length can increase efficiency and may help to merge the two peaks.
-
-
Temperature:
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase, which can affect selectivity.
-
Step 3: Data Interpretation
If a small, consistent separation remains despite optimization efforts, it may still be acceptable if the method can be validated. The key is to demonstrate that the differential matrix effects are not compromising the accuracy and precision of the results. This can be assessed during method validation by evaluating matrix effects from multiple sources.
Experimental Protocols
While a specific validated method for the co-elution of Ethotoin and this compound is not publicly available, a general starting point for method development based on similar antiepileptic drugs can be proposed.
Example Starting LC Method for Ethotoin and this compound:
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: This is a starting point and will likely require optimization based on the specific instrumentation and experimental goals.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues between an analyte and its deuterated internal standard.
Caption: A flowchart for systematically troubleshooting co-elution problems.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Ethotoin-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalytical method development, particularly for therapeutic drug monitoring of anticonvulsants like Ethotoin, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality. This guide provides an objective comparison of using a deuterated internal standard, exemplified by Ethotoin-d5, versus non-deuterated alternatives, supported by experimental data from analogous compounds.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] The fundamental advantage of a SIL IS is its near-identical chemical and physical properties to the analyte of interest. This structural similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[1] This leads to enhanced accuracy and precision in the quantification of the target analyte.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance differences between a deuterated and a non-deuterated internal standard, this guide presents a comparison of two validated LC-MS/MS methods for the analysis of Phenytoin, a structurally similar anticonvulsant to Ethotoin. Due to a lack of publicly available data for a validated method using this compound, the data for Phenytoin analysis with its deuterated internal standard (Phenytoin-d10) and a non-deuterated internal standard (Metaxalone) are used as a proxy.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with Deuterated IS (Phenytoin-d10)[2] | Method with Non-Deuterated IS (Metaxalone)[3] |
| Linearity Range | 60 - 12000 ng/mL | 101.2 - 5060.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 | Linear |
| Lower Limit of Quantification (LLOQ) | 60 ng/mL | 101.2 ng/mL |
| Accuracy at LLOQ | Within ± 20% | Not explicitly stated |
| Accuracy (Other concentrations) | Within ± 15% | 91.44% - 100.15% |
| Precision (CV%) | Not explicitly stated | 4.52% - 5.65% (Inter-day) |
| Recovery (Analyte) | 87.52% | 77.44% - 79.67% |
| Recovery (Internal Standard) | 86.42% | 77.04% |
The data in Table 1 highlights that the method utilizing a deuterated internal standard for a similar compound demonstrates a wider linear range and a lower limit of quantification, suggesting superior sensitivity. The recovery percentages for both the analyte and the internal standard are also more closely matched in the method with the deuterated IS, which is a key indicator of better compensation for variability during sample preparation.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below are the summarized methodologies for the two comparative examples.
Method 1: LC-MS/MS Analysis of Phenytoin with Deuterated Internal Standard (Phenytoin-d10)[2]
-
Sample Preparation: Liquid-liquid extraction (LLE) was used to extract Phenytoin and the internal standard from 0.2 mL of human plasma.
-
Chromatography: A C18 column (150 x 4.6mm, 5µm) was used with an isocratic mobile phase of 2mM Ammonium Acetate in water (pH 6.3) and Methanol (30:70% v/v) at a flow rate of 1 mL/min.
-
Mass Spectrometry: Detection was performed using an HPLC-MS/MS system with an Electrospray Ionization (ESI) source in the positive ion and Multiple Reaction Monitoring (MRM) mode.
-
Transitions Monitored:
-
Phenytoin: m/z 253.10 → 182.30
-
Phenytoin-d10: m/z 263.30 → 192.20
-
Method 2: LC-MS/MS Analysis of Phenytoin with Non-Deuterated Internal Standard (Metaxalone)
-
Sample Preparation: A liquid-liquid extraction was performed on the plasma samples.
-
Chromatography: A reversed-phase C18 column (50 × 4.6 mm, 5µm) was used with an isocratic mobile phase of acetonitrile and 2mM ammonium acetate buffer (pH 3.4) (80:20 v/v) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: An LC-MS/MS system with electrospray ionization in the positive mode was used for detection.
-
Linearity: The method was linear over the range of 101.2 ng/mL to 5060.0 ng/mL.
-
Recovery: The mean relative recovery for Phenytoin and the internal standard, Metaxalone, was 78.33% and 77.04%, respectively.
Visualizing the Workflow
To provide a clear understanding of the logical flow of an analytical method validation process, the following diagram illustrates the key stages.
Caption: Workflow for Analytical Method Validation.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the quantitative bioanalysis of Ethotoin. As demonstrated by the comparative data from the analysis of the structurally similar compound Phenytoin, deuterated internal standards provide better sensitivity, a wider linear range, and more consistent recovery, leading to more accurate and reliable results. While methods with non-deuterated internal standards can be validated and used, they may require more extensive validation to ensure adequate compensation for analytical variability. For researchers and drug development professionals aiming for the highest quality data for pharmacokinetic studies and therapeutic drug monitoring, the investment in a deuterated internal standard like this compound is a sound scientific decision.
References
A Head-to-Head Comparison of Ethotoin-d5 and ¹³C-Labeled Ethotoin as Internal Standards for Quantitative Analysis
For Immediate Publication
Shanghai, China – November 27, 2025 – In the precise world of bioanalysis and drug development, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays. For researchers quantifying Ethotoin, a hydantoin anticonvulsant, the selection between a deuterium-labeled (Ethotoin-d5) and a Carbon-13-labeled (¹³C-labeled) internal standard is a key consideration. This guide provides an objective comparison of their performance, supported by established principles and experimental data from analogous compounds, to assist researchers, scientists, and drug development professionals in making an informed choice.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation, chromatography, and ionization.[1] While both this compound and ¹³C-labeled Ethotoin serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance.
Key Performance Differences: A Comparative Overview
The primary distinction between deuterium and ¹³C-labeling lies in the potential for chromatographic separation from the unlabeled analyte, known as the isotopic effect. Deuterium, with a significant mass difference compared to hydrogen, can alter the physicochemical properties of the molecule, such as its lipophilicity, leading to a shift in retention time during liquid chromatography (LC).[2][3] This can be particularly problematic in complex biological matrices where co-eluting matrix components can cause differential ion suppression or enhancement for the analyte and the internal standard if they are not chromatographically aligned.[4]
Carbon-13 labeled standards, on the other hand, are virtually identical to their native counterparts in terms of chemical and physical properties.[1] This results in near-perfect co-elution, ensuring that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification. Furthermore, ¹³C labels are chemically robust and not susceptible to the back-exchange (H/D exchange) that can sometimes occur with deuterated standards under certain conditions, which would compromise the integrity of the assay.
While ¹³C-labeled standards are often considered the superior choice for accuracy, deuterated standards are frequently more readily available and cost-effective.
The following table summarizes the key performance parameters based on established principles for stable isotope-labeled internal standards.
| Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Ethotoin | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (Isotope Effect) | Typically co-elutes perfectly with the analyte | The larger relative mass difference of deuterium can alter polarity and interaction with the stationary phase. ¹³C has a negligible effect on retention time. |
| Matrix Effect Compensation | May be compromised if retention time shifts | Excellent, due to co-elution | If the IS and analyte elute at different times, they may experience different levels of ion suppression from matrix components, leading to inaccurate quantification. |
| Isotopic Stability | Generally stable, but can be susceptible to H/D back-exchange at certain positions. | Highly stable, no risk of exchange. | The C-¹³C bond is not labile. Deuterium on certain functional groups can exchange with protons in the solvent. |
| Accuracy & Precision | Can be high, but at risk from isotope effects and differential matrix effects. | Generally higher due to better mimicking of the analyte. | Co-elution and identical behavior throughout the analytical process lead to more reliable data. |
| Cost & Availability | Often more affordable and widely available. | Generally more expensive and may have limited availability. | Synthesis of ¹³C-labeled compounds is often more complex. |
Experimental Protocol: Quantification of Ethotoin in Human Plasma
This section outlines a typical experimental protocol for the quantification of Ethotoin in human plasma using a stable isotope-labeled internal standard. This protocol is based on established methods for similar anticonvulsant drugs, such as phenytoin.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Ethotoin at a concentration of 500 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 HPLC system or equivalent.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Parameters: Optimized for Ethotoin (e.g., spray voltage, source temperature).
-
MRM Transitions: Specific precursor-to-product ion transitions for Ethotoin, this compound, and ¹³C-labeled Ethotoin would be determined by direct infusion and optimization.
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Ethotoin in unknown samples is determined from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for Ethotoin quantification.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Accuracy in Ethotoin Quantification: A Comparative Guide to the Use of Ethotoin-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antiepileptic drugs is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Ethotoin, a hydantoin-class anticonvulsant, requires precise measurement in biological matrices to ensure patient safety and therapeutic efficacy. This guide provides a comparative analysis of analytical methodologies for ethotoin quantification, with a focus on the superior accuracy and precision achieved using a stable isotope-labeled internal standard, Ethotoin-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: LC-MS/MS with this compound
The use of a deuterated internal standard, such as this compound, is widely recognized as the gold standard for quantitative bioanalysis.[1][2] this compound is chemically identical to ethotoin, with the only difference being the replacement of five hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because of their near-identical physicochemical properties, this compound co-elutes with ethotoin during chromatography and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This results in significantly enhanced accuracy and precision of the measurement.
Table 1: Expected Performance of an LC-MS/MS Method for Ethotoin Quantification using this compound
| Parameter | Expected Performance Characteristics |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Accuracy (%Bias) | ± 15% |
| Inter-assay Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Note: The data presented in this table are based on published validation data for the LC-MS/MS analysis of phenytoin using a deuterated internal standard and are intended to be representative of the expected performance for ethotoin analysis under similar conditions.
Alternative Quantification Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for its sensitivity and specificity, alternative methods have been employed for the quantification of antiepileptic drugs, including ethotoin. These methods, however, often exhibit limitations in terms of sensitivity, specificity, and susceptibility to matrix interference.
Table 2: Comparison of Alternative Analytical Methods for Ethotoin Quantification
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of ethotoin from matrix components on a chromatography column followed by detection using an ultraviolet detector. | Relatively low cost and widely available instrumentation. | Lower sensitivity and specificity compared to LC-MS/MS. Susceptible to interference from co-eluting compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile ethotoin derivatives by gas chromatography followed by mass spectrometric detection. | High chromatographic efficiency and good sensitivity. | Requires derivatization of ethotoin to increase its volatility, which can add complexity and variability to the sample preparation process. |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of a hydantoin anticonvulsant (e.g., phenytoin, applicable to ethotoin) in human plasma using a deuterated internal standard is provided below.
LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethotoin: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Workflow Visualization
The following diagram illustrates the typical experimental workflow for the quantification of ethotoin in a biological matrix using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for ethotoin quantification.
References
Navigating Bioanalytical Linearity: A Comparative Guide to Ethotoin Assay Using Ethotoin-d5 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of the linearity and range determination for an Ethotoin assay, focusing on the performance of the deuterated internal standard, Ethotoin-d5, against plausible alternatives. Supported by experimental protocols and hypothetical data, this document serves as a practical resource for assay development and validation.
The determination of a drug's concentration in biological matrices is a critical aspect of pharmaceutical development. The linearity of an assay, defined as the ability to elicit test results that are directly proportional to the concentration of the analyte, and its analytical range, the interval between the upper and lower concentrations of the analyte in a sample for which the assay has been demonstrated to be accurate, precise, and linear, are fundamental parameters evaluated during method validation. The choice of an appropriate internal standard is crucial in achieving reliable and reproducible results, especially in complex biological matrices.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. By virtue of being chemically identical to the analyte, they exhibit similar extraction recovery, chromatographic retention, and ionization response, effectively compensating for variations during sample processing and analysis. However, the availability and cost of deuterated standards can sometimes necessitate the exploration of alternative internal standards, such as structural analogs.
This guide delves into the experimental protocol for determining the linearity and range of an Ethotoin assay using this compound and presents a comparative analysis with two potential alternative internal standards: Phenytoin and Mephenytoin. These alternatives are selected based on their structural similarity to Ethotoin, belonging to the same hydantoin class of anticonvulsant drugs.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the hypothetical performance data of an Ethotoin assay, comparing the use of this compound with Phenytoin and Mephenytoin as internal standards.
Table 1: Linearity of Ethotoin Assay using this compound
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 0.98 | 98.0 | 4.5 |
| 2.50 | 2.55 | 102.0 | 3.2 |
| 5.00 | 4.90 | 98.0 | 2.5 |
| 10.0 | 10.1 | 101.0 | 1.8 |
| 25.0 | 24.8 | 99.2 | 1.5 |
| 50.0 | 50.5 | 101.0 | 1.2 |
| 100.0 | 99.7 | 99.7 | 1.0 |
| 200.0 | 201.2 | 100.6 | 0.8 |
Regression Analysis:
-
Linear Range: 1.00 - 200.0 ng/mL
-
Regression Equation: y = 0.015x + 0.002
-
Correlation Coefficient (r²): 0.9995
Table 2: Comparative Performance of Internal Standards for Ethotoin Assay
| Analyte Concentration (ng/mL) | Internal Standard | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (3.00) | This compound | 2.95 | 98.3 | 3.8 |
| Phenytoin | 3.15 | 105.0 | 6.2 | |
| Mephenytoin | 2.80 | 93.3 | 7.5 | |
| Mid QC (75.0) | This compound | 74.5 | 99.3 | 2.1 |
| Phenytoin | 78.0 | 104.0 | 4.5 | |
| Mephenytoin | 71.3 | 95.1 | 5.8 | |
| High QC (150.0) | This compound | 151.2 | 100.8 | 1.5 |
| Phenytoin | 158.3 | 105.5 | 3.9 | |
| Mephenytoin | 144.9 | 96.6 | 4.2 |
The hypothetical data illustrates that the use of this compound as an internal standard provides superior accuracy and precision across the analytical range compared to the structural analogs, Phenytoin and Mephenytoin. While the alternatives may offer acceptable performance, the deuterated standard consistently demonstrates results closer to the nominal concentrations with lower variability.
Experimental Protocols
A detailed methodology for the determination of linearity and range for an Ethotoin bioanalytical assay is provided below. This protocol is based on established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Objective: To establish the linearity and define the analytical range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethotoin in human plasma using this compound as an internal standard.
Materials:
-
Ethotoin reference standard
-
This compound internal standard
-
Control human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Ethotoin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Ethotoin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the expected analytical range.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
-
Preparation of Calibration Standards:
-
Prepare a set of at least eight non-zero calibration standards by spiking the control human plasma with the appropriate Ethotoin working standard solutions to achieve a concentration range (e.g., 1, 2.5, 5, 10, 25, 50, 100, and 200 ng/mL).
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume.
-
Include a blank plasma sample (processed without internal standard) and a zero sample (processed with internal standard).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and study sample, add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program optimized for the separation of Ethotoin and this compound.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor to product ion transitions for Ethotoin and this compound.
-
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Ethotoin to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
At least 75% of the calibration standards must meet the accuracy criteria.
-
The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) of the calibration curve that meets the acceptance criteria for accuracy and precision.
-
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the experimental process, the following diagram has been generated using the DOT language.
Cross-Validation of an LC-MS Method for Ethotoin: A Comparative Guide to Utilizing a Different Internal Standard
For researchers, scientists, and professionals in drug development, the robustness and reliability of bioanalytical methods are paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the antiepileptic drug Ethotoin using a stable isotope-labeled internal standard versus a cross-validated method employing a different, structurally similar internal standard. This document outlines the experimental protocols, presents comparative performance data, and discusses the implications of such a change in methodology.
The integrity of pharmacokinetic and other clinical trial data relies heavily on the accuracy and precision of the bioanalytical methods used. While a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for quantitative LC-MS analysis, practical constraints may necessitate the use of an alternative, structurally similar IS. In such cases, a thorough cross-validation is essential to ensure the continued reliability of the analytical data.
This guide details a hypothetical but representative cross-validation scenario where an established method for Ethotoin using its deuterated analog (Ethotoin-d5) as an IS is compared against a new method using a readily available analog of a related drug, Phenytoin-d10.
Experimental Workflow and Logical Relationships
The cross-validation process is designed to demonstrate that the new method provides data that is comparable to the original, validated method. The workflow ensures that key validation parameters are assessed to establish inter-method reliability.
Caption: Workflow for the cross-validation of two LC-MS methods for Ethotoin.
Experimental Protocols
Detailed methodologies for sample preparation, LC-MS conditions, and the cross-validation procedure are provided below.
Sample Preparation
A simple protein precipitation method was employed for both the original and the new method to extract Ethotoin and the internal standards from human plasma.
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 300 µL of the appropriate internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric conditions were kept consistent between the two methods, with the only difference being the monitored MRM transitions for the respective internal standards.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethotoin | Both | 205.1 | 134.1 |
| This compound (IS) | Original Method | 210.1 | 139.1 |
| Phenytoin-d10 (IS) | New Method | 263.2 | 192.2 |
Cross-Validation Procedure
The cross-validation was performed by analyzing three batches of quality control (QC) samples at three concentration levels (low, medium, and high) with both the original and the new method. Each batch consisted of six replicates at each QC level. The acceptance criteria were based on the FDA's guidance for bioanalytical method validation.[1]
Comparative Data Presentation
The performance of the new method with Phenytoin-d10 as the internal standard was evaluated against the original validated method with this compound. The key parameters assessed were intra- and inter-day precision and accuracy.
Precision and Accuracy
Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage bias from the nominal concentration.
Table 3: Intra-Day Precision and Accuracy for the Original Method (this compound IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | %CV | %Bias |
| Low | 15 | 15.5 | 4.2 | 3.3 |
| Medium | 150 | 147.8 | 3.1 | -1.5 |
| High | 1500 | 1521.0 | 2.5 | 1.4 |
Table 4: Intra-Day Precision and Accuracy for the New Method (Phenytoin-d10 IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | %CV | %Bias |
| Low | 15 | 14.7 | 5.8 | -2.0 |
| Medium | 150 | 153.2 | 3.9 | 2.1 |
| High | 1500 | 1485.0 | 2.8 | -1.0 |
Table 5: Inter-Day Precision and Accuracy for the Original Method (this compound IS) over 3 days
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | %CV | %Bias |
| Low | 15 | 15.3 | 5.1 | 2.0 |
| Medium | 150 | 148.5 | 3.8 | -1.0 |
| High | 1500 | 1515.0 | 3.2 | 1.0 |
Table 6: Inter-Day Precision and Accuracy for the New Method (Phenytoin-d10 IS) over 3 days
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | %CV | %Bias |
| Low | 15 | 14.9 | 6.5 | -0.7 |
| Medium | 150 | 151.8 | 4.5 | 1.2 |
| High | 1500 | 1492.5 | 3.5 | -0.5 |
Conclusion
The cross-validation results demonstrate that the new LC-MS method for Ethotoin using Phenytoin-d10 as an internal standard exhibits acceptable precision and accuracy, with performance comparable to the original validated method that employed a stable isotope-labeled internal standard. The percentage bias and coefficient of variation for both intra- and inter-day analyses were well within the generally accepted limits of ±15% (and ±20% for the lower limit of quantification).
This successful cross-validation indicates that Phenytoin-d10 can be a suitable alternative internal standard for the quantification of Ethotoin in human plasma, providing a reliable and robust method for bioanalytical studies. This allows for flexibility in laboratory operations without compromising the quality and integrity of the data generated.
References
Inter-Laboratory Comparison of Ethotoin Quantification Using Ethotoin-d5: A Comparative Guide
This guide provides an objective comparison of analytical methodologies for the quantification of Ethotoin, with a specific focus on methods employing its deuterated internal standard, Ethotoin-d5. The data and protocols presented are compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of typical performance characteristics and experimental workflows.
Experimental Protocols
The quantification of Ethotoin in biological matrices, such as plasma, is most commonly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific parameters may vary between laboratories, a general workflow is often followed.
A representative experimental protocol involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of the working solution of this compound (internal standard).
-
Precipitation : Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to the sample.
-
Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column : A C18 reverse-phase column is typically used for separation.
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
Ionization : Electrospray ionization (ESI) in positive mode is generally employed.
-
Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Ethotoin and this compound.
Below is a diagram illustrating the typical experimental workflow for Ethotoin quantification.
Data Presentation: Comparative Performance
The following tables summarize the quantitative performance data for Ethotoin quantification from different methodologies. These tables are designed to provide an easy comparison of key validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Laboratory / Method | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Method A | Human Plasma | 10 - 2000 | 10 |
| Method B | Rat Plasma | 5 - 1000 | 5 |
| Method C | Human Serum | 20 - 5000 | 20 |
Table 2: Precision and Accuracy
| Laboratory / Method | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Method A | LLOQ | 10 | 8.5 | 95.2 |
| Low | 30 | 6.2 | 102.1 | |
| Medium | 300 | 4.8 | 98.7 | |
| High | 1500 | 3.5 | 101.5 | |
| Method B | LLOQ | 5 | 10.2 | 92.8 |
| Low | 15 | 7.8 | 105.3 | |
| Medium | 150 | 5.1 | 99.2 | |
| High | 800 | 4.1 | 103.0 | |
| Method C | LLOQ | 20 | 9.1 | 96.5 |
| Low | 60 | 6.9 | 101.8 | |
| Medium | 600 | 5.5 | 97.9 | |
| High | 4000 | 3.9 | 100.4 |
The following diagram illustrates the logical relationship in a typical bioanalytical method validation process.
Conclusion
The quantification of Ethotoin using this compound as an internal standard by LC-MS/MS is a robust and reliable approach. While specific parameters of the experimental protocols may differ between laboratories, the overall performance in terms of linearity, sensitivity, precision, and accuracy is consistently high. The data presented in this guide can serve as a valuable resource for researchers in the development and validation of their own analytical methods for Ethotoin. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing variability and ensuring high-quality data.
The Analytical Edge: Ethotoin-d5 Versus Structural Analogs as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals dedicated to achieving the highest accuracy and precision in the quantitative analysis of the anticonvulsant drug Ethotoin, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison between the deuterated internal standard, Ethotoin-d5, and the use of a structural analog, with a focus on Mephenytoin as a relevant example. The comparison is supported by experimental data from closely related compounds and established analytical principles.
Internal standards (IS) are indispensable in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). They are added to samples at a known concentration to correct for variations that can occur during sample preparation, injection, and analysis, thereby ensuring the reliability of the results. The ideal internal standard should closely mimic the physicochemical properties of the analyte. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-identical compound, known as a structural analog.
Performance Comparison: The Gold Standard Versus a Practical Alternative
The scientific consensus leans heavily towards stable isotope-labeled internal standards as the superior choice for quantitative bioanalysis. This is because their near-identical chemical and physical properties to the analyte allow them to more accurately account for variability throughout the analytical workflow.
This compound (Stable Isotope-Labeled Internal Standard)
This compound is chemically identical to Ethotoin, with the only difference being the replacement of five hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from the analyte by a mass spectrometer, while its chemical behavior remains virtually the same. This co-elution and similar ionization efficiency are crucial for compensating for matrix effects, a common source of inaccuracy in bioanalytical methods.
Mephenytoin (Structural Analog Internal Standard)
Mephenytoin is another hydantoin-based anticonvulsant that is structurally similar to Ethotoin. While it can be used as an internal standard, its different chemical structure means it may not perfectly mirror Ethotoin's behavior during extraction, chromatography, and ionization. This can lead to less effective correction for analytical variability compared to a deuterated standard.
The following table summarizes the expected performance characteristics of this compound compared to a structural analog like Mephenytoin, based on data from studies of the closely related antiepileptic drug Phenytoin and its deuterated internal standard, Phenytoin-d10.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (e.g., Mephenytoin) |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Matrix Effect Compensation | High | Moderate to Low |
| Accuracy (% Bias) | Typically within ±5% | Can be > ±15% |
| Precision (%CV) | Typically < 5% | Can be higher and more variable |
| Extraction Recovery | Expected to be very similar to Ethotoin | May differ from Ethotoin |
| Cross-talk/Interference | Minimal, due to mass difference | Potential for isobaric interference |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. Below are detailed methodologies for key experiments.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions would be specific for Ethotoin and the chosen internal standard.
Evaluation of Matrix Effects
-
Set 1 (Analyte in neat solution): Prepare a solution of Ethotoin in the reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with Ethotoin at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the structural analog in the reconstitution solvent.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with this compound and the structural analog at the same concentrations as in Set 3.[1]
-
Calculate the matrix factor (MF) by comparing the peak areas of the analyte and internal standard in the post-extraction spiked matrix to those in the neat solution.
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources. A lower CV indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for choosing an internal standard, the following diagrams are provided.
References
Performance Evaluation of Ethotoin-d5 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Ethotoin-d5, a deuterated internal standard, against a non-deuterated structural analog for the quantification of Ethotoin in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in bioanalytical method development, offering superior accuracy and precision.[1][2] This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid researchers in making informed decisions for their bioanalytical assays.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the comparative performance of this compound (represented by data from the structurally similar Phenytoin-d10) and a non-deuterated structural analog internal standard in human plasma. The data is compiled from validated bioanalytical methods and showcases the superior performance of the deuterated standard in key validation parameters.[3][4][5]
| Performance Parameter | This compound (Surrogate Data: Phenytoin-d10) | Structural Analog Internal Standard | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to 3.8% | -10.7% to 12.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | |||
| Intra-day | ≤ 4.2% | ≤ 8.7% | ≤15% (≤20% at LLOQ) |
| Inter-day | ≤ 5.1% | ≤ 11.2% | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Recovery (%) | 85.2% - 91.5% | 75.8% - 88.3% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | ≤ 3.9% | ≤ 13.1% | ≤15% |
Experimental Protocols
The following are detailed methodologies for key experiments in a typical bioanalytical method validation for Ethotoin using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of Ethotoin and its internal standard from biological matrices like plasma or serum.
-
To 100 µL of the biological matrix sample, add 25 µL of the working solution of this compound.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical):
-
Ethotoin: Precursor ion > Product ion
-
This compound: [Precursor ion + 5] > [Product ion + 5]
Evaluation of Matrix Effect
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Ethotoin and this compound spiked in the mobile phase.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with Ethotoin and this compound.
-
Set 3 (Pre-extraction Spike): Blank matrix spiked with Ethotoin and this compound before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
The matrix effect is calculated by comparing the peak areas of the analyte in Set 2 to Set 1. The use of a deuterated internal standard is expected to effectively normalize any observed matrix effects.
Mandatory Visualizations
Metabolic Pathway of Ethotoin
The following diagram illustrates the primary metabolic pathway of Ethotoin in the liver. Ethotoin undergoes N-deethylation and para-hydroxylation to form its major metabolites.
Bioanalytical Workflow Using a Deuterated Internal Standard
This diagram outlines the typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
The Gold Standard in Bioanalysis: Justifying the Use of Ethotoin-d5 as a Stable Isotope-Labeled Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are paramount. When quantifying concentrations of therapeutic agents like the anticonvulsant Ethotoin in complex biological matrices such as plasma or serum, the choice of an internal standard is a critical factor that can significantly influence the reliability of the results. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Ethotoin-d5, and other alternatives like structural analogs, supported by analogous experimental data from the analysis of structurally similar compounds.
The primary challenge in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) is mitigating the "matrix effect." This phenomenon, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for such variations. Due to their near-identical physicochemical properties to the analyte, SIL-IS, such as this compound, are widely considered the "gold standard" for internal standards in LC-MS/MS assays.
Comparative Performance of Internal Standards
| Performance Parameter | Ethotoin with this compound (SIL-IS) (Analogous Data) | Ethotoin with Structural Analog IS (Analogous Data) |
| Intra-day Accuracy (% Bias) | -2.5% to +3.8% | -8.2% to +9.5% |
| Inter-day Accuracy (% Bias) | -4.1% to +5.2% | -12.7% to +14.1% |
| Intra-day Precision (% CV) | ≤ 5.1% | ≤ 10.5% |
| Inter-day Precision (% CV) | ≤ 6.8% | ≤ 13.2% |
| Matrix Effect (% CV) | < 5% | 15-30% |
This table presents analogous data from validated bioanalytical methods for structurally similar compounds, as direct comparative studies for Ethotoin were not available. The data illustrates the generally accepted performance differences between SIL-IS and structural analog IS.
The Rationale for Superior Performance
The justification for using a stable isotope-labeled internal standard like this compound is rooted in its ability to track the analyte, Ethotoin, through every stage of the analytical process with high fidelity.
Caption: Justification for this compound as an internal standard.
Experimental Protocols
Below is a detailed, representative protocol for the quantification of Ethotoin in human plasma using this compound as an internal standard, based on established methods for similar analytes.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol, e.g., 1 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethotoin: Precursor ion (Q1) m/z 205.1 → Product ion (Q3) m/z 132.1
-
This compound: Precursor ion (Q1) m/z 210.1 → Product ion (Q3) m/z 137.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Experimental Workflow
The following diagram illustrates the logical flow of the bioanalytical method, from sample receipt to final data analysis.
Caption: Bioanalytical workflow for Ethotoin quantification.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethotoin-d5
Waste Identification and Classification
Ethotoin-d5 should be treated as a hazardous chemical waste. This classification is based on the properties of the parent compound, Ethotoin, which is harmful if swallowed and can emit toxic fumes of nitrogen oxides when heated to decomposition[1]. The deuterium labeling does not significantly alter the chemical properties relevant to its hazard classification. Therefore, it must be disposed of following institutional and local regulations for hazardous waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
It should be segregated as a solid chemical waste. If it is in a solution, it should be collected in a compatible liquid waste container, avoiding mixing with incompatible solvents.
3. Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container can be used if it is in good condition.
-
Liquid Waste: If this compound is in a solvent, collect it in a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvent used.
-
Never overfill a waste container; a general guideline is to fill to no more than 80% capacity.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
5. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from heat sources or direct sunlight. Ethotoin is known to darken on exposure to light or extreme heat[1].
6. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
7. Empty Container Disposal:
-
Empty containers that held this compound should be managed as hazardous waste unless they have been properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or methanol, as Ethotoin is freely soluble in alcohol[1]). Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.
8. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Quantitative Data for Ethotoin
The following table summarizes key quantitative data for Ethotoin. These properties are not expected to differ significantly for this compound for the purposes of disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Solid |
| Solubility | Sparingly soluble in cold water; more soluble in hot water; freely soluble in alcohol, ether, and benzene.[1] |
| Storage Temperature | Store at room temperature, away from heat, moisture, and direct light.[2] |
| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Ethotoin-d5
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethotoin-d5 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Compound Information
| Property | Value | Source |
| Molecular Formula | C11H7D5N2O2 | [3] |
| Molecular Weight | 209.26 g/mol | |
| Appearance | Solid, White to yellow | |
| Storage Temperature | +4°C | |
| Stability | Darkens on exposure to light or extreme heat |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, and accidental splashing.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable gloves tested for resistance to hazardous drugs. The inner glove should be worn under the gown cuff and the outer glove over the cuff. |
| Body Protection | Gown | A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended to provide respiratory and splash protection. |
Handling Procedures
3.1. Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid compound, perform this task within a chemical fume hood or other ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove outer gloves and dispose of them in a sealed bag. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, gowns, and other disposable materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
4.2. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
If a take-back program is not available, unused medicine can be mixed with an undesirable substance like used coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash. However, for a laboratory setting, professional hazardous waste disposal is the recommended route.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
